Tubulin inhibitor 9
描述
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属性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H19NO5/c1-22-12-5-6-13-14(19(21)20-15(13)10-12)7-11-8-16(23-2)18(25-4)17(9-11)24-3/h5-10H,1-4H3,(H,20,21)/b14-7- |
InChI 键 |
YLUHXAHNPQALMQ-AUWJEWJLSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N2 |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N2 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Colchicine-Site Tubulin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] The critical role of microtubule dynamics in mitosis makes them a well-established and highly successful target for anticancer drug development.[1][2][4] Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2][5] These agents are broadly categorized based on their binding site on the tubulin dimer—namely the taxane, vinca alkaloid, and colchicine binding sites.[5]
This technical guide focuses on the mechanism of action of tubulin inhibitors that target the colchicine binding site. While the user requested information on a specific "Tubulin inhibitor 9," this name does not correspond to a single, well-defined agent in the provided literature. Therefore, this document will detail the core mechanisms shared by inhibitors of the colchicine binding site, using data from various representative compounds (e.g., ID09, CYT997, and others) to illustrate these principles.
Colchicine binding site inhibitors (CBSIs) are typically small molecules that destabilize microtubules by inhibiting tubulin polymerization.[2][6] They bind to the β-tubulin subunit at the interface with the α-tubulin subunit, inducing a conformational change that prevents the formation of the straight protofilaments necessary for microtubule assembly.[6] This disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell death.
Core Mechanism of Action
The primary mechanism of action for colchicine-site tubulin inhibitors involves a series of sequential and interconnected cellular events:
-
Binding to the Colchicine Site on β-Tubulin: The inhibitor binds to a specific pocket on the β-tubulin subunit.[6] This binding is often competitive with colchicine.[6] The binding event prevents the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule.[6][7]
-
Inhibition of Microtubule Polymerization: By preventing the addition of new tubulin dimers, the inhibitor effectively halts microtubule elongation.[1][2] This disrupts the dynamic instability of microtubules—the essential process of alternating phases of growth (polymerization) and shrinkage (depolymerization).[3] The net effect is a shift towards depolymerization, leading to the disassembly of the microtubule network.[1]
-
Disruption of the Mitotic Spindle: During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells.[1][2] The depolymerization of microtubules prevents the formation of a functional mitotic spindle.[1][3]
-
Cell Cycle Arrest at G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, a crucial cell cycle control mechanism. This activation prevents the cell from proceeding from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.[8][9][10]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4][8] This is a key outcome for the therapeutic efficacy of these inhibitors. The apoptotic cascade is initiated through various signaling pathways, often involving the mitochondria-initiated (intrinsic) pathway.[4][11] This includes the activation of caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][8][11]
Signaling Pathways
Several signaling pathways are implicated in the downstream effects of tubulin inhibition. The disruption of the microtubule network acts as a cellular stress signal that activates pathways leading to apoptosis.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: Many colchicine-site inhibitors induce apoptosis via the mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bad) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[11] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade.[11]
-
Ras-Erk Signaling Pathway: Some tubulin inhibitors, such as ID09, have been shown to deactivate the Ras-Erk signaling pathway.[11] This pathway is often hyperactivated in cancer and promotes proliferation and survival. Its deactivation contributes to the anti-proliferative and pro-apoptotic effects of the inhibitor.[11]
-
NF-κB Signaling Pathway: The tubulin inhibitor gambogenic acid has been shown to induce apoptosis in myelodysplastic syndrome cells by upregulating Fas expression, which is mediated by the NF-κB signaling pathway.[12]
Below is a diagram illustrating the general signaling cascade initiated by a colchicine-site tubulin inhibitor.
Caption: Signaling pathway of a colchicine-site tubulin inhibitor.
Quantitative Data Summary
The efficacy of tubulin inhibitors is quantified by their ability to inhibit tubulin polymerization and suppress the proliferation of cancer cell lines. The tables below summarize representative data for various colchicine-site inhibitors discussed in the literature.
Table 1: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| CYT997 | ~3 | Colchicine | 2 |
| Compound 9 | 1.5 ± 0.56 | - | - |
| Compound 5m | 0.37 ± 0.07 | - | - |
| Compound 10k | 2.68 ± 0.15 | - | - |
| Compound 54 | 2.68 ± 0.15 | - | - |
| Compound 60 | 1.3 | Combretastatin A-4 (CA-4) | 4.22 |
| St. 11 | 3.8 | - | - |
| St. 45 | 12.38 | Combretastatin A-4 (CA-4) | 1.84 |
Data sourced from multiple studies.[8][10][13][14]
Table 2: In Vitro Antiproliferative Activity (IC50/GI50 Values)
| Compound | Cell Line | Activity (nM) |
|---|---|---|
| ID09 | SCC-15, Cal-27 | 10 - 20 (Effective Dose) |
| St. 47 | MCF-7, HL-60, HCT-116, HeLa | < 42 |
| St. 11 | HCT116, K562, H1299, MDA-MB231 | 1.5 - 8 |
| Compound 14e | Various human cancer cells | 55 - 305 |
| Compound 10k | Four human cancer cells | 3 - 9 |
Data sourced from multiple studies.[10][11][13]
Experimental Protocols
The characterization of a novel tubulin inhibitor involves a series of standardized in vitro and cell-based assays.
1. Tubulin Polymerization Assay
-
Principle: This turbidimetric assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules. An inhibitor will prevent this increase in turbidity.
-
Methodology:
-
Bovine or porcine brain tubulin is purified.
-
A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a polymerization buffer (e.g., MES or PIPES buffer).
-
The test compound (inhibitor) at various concentrations is added to the mixture. A known inhibitor like colchicine is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
The mixture is incubated at 37°C to induce polymerization.
-
The change in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.[8]
-
2. Cell Proliferation Assay (e.g., CCK-8 or MTT)
-
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the tubulin inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
The assay reagent (e.g., CCK-8) is added to each well and incubated.
-
The absorbance is measured at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle. Tubulin inhibitors cause an accumulation of cells in the G2/M phase.
-
Methodology:
-
Cells are treated with the inhibitor for a set time (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[8][11]
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are immediately analyzed by flow cytometry.
-
The results are plotted to show the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[8][11]
-
5. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action, such as cell cycle regulators (e.g., Cyclin B1), apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP), and signaling proteins (e.g., p-Erk1/2, Mcl-1).[8][11]
-
Methodology:
-
Cells are treated with the inhibitor, and total protein is extracted using lysis buffer.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow
The evaluation of a potential tubulin inhibitor follows a logical progression from in vitro characterization to cellular and, ultimately, in vivo testing.
Caption: Standard workflow for evaluating a novel tubulin inhibitor.
Conclusion
Tubulin inhibitors that target the colchicine binding site represent a powerful and extensively studied class of anticancer agents. Their mechanism of action is centered on the inhibition of microtubule polymerization, which leads to a cascade of well-defined cellular consequences, including G2/M cell cycle arrest and the induction of apoptosis. By disrupting the fundamental machinery of cell division, these compounds exhibit potent cytotoxicity against a broad range of cancer cells. Future research in this area continues to focus on developing novel inhibitors with improved pharmacological properties, such as better solubility, oral bioavailability, and the ability to overcome mechanisms of multidrug resistance, thereby broadening their therapeutic potential in the clinic.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ID09, A Newly-Designed Tubulin Inhibitor, Regulating the Proliferation, Migration, EMT Process and Apoptosis of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of Tubulin Inhibitor 9 (Compound 11k)
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Tubulin Inhibitor 9, a potent vinyl selenone derivative identified as compound 11k in the scientific literature.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Introduction
Tubulin inhibitors are a critical class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] this compound (compound 11k) is a novel vinyl selenone derivative designed as a microtubule polymerization inhibitor.[1] It has demonstrated significant anti-proliferative and anti-vascular activities, making it a promising candidate for further preclinical and clinical development.[3]
Synthesis of this compound (Compound 11k)
The synthesis of this compound (compound 11k) is achieved through a multi-step process, as described in the research by Zhu et al. (2020).[1] A generalized workflow for the synthesis is presented below.
References
- 1. Design, synthesis and biological evaluation of vinyl selenone derivatives as novel microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Discovery of Novel Tubulin Polymerization Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery of novel tubulin polymerization inhibitors, a cornerstone of anticancer drug development. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a highly attractive target for cancer chemotherapy. This guide details the various classes of tubulin inhibitors, their mechanisms of action, key experimental protocols for their evaluation, and a summary of their biological activities.
Tubulin as a Therapeutic Target
The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for the formation and function of the mitotic spindle during cell division. Disruption of this delicate equilibrium by small molecules can lead to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death). Tubulin-targeting agents (TTAs) are broadly classified into two main groups: microtubule-stabilizing agents, which promote polymerization, and microtubule-destabilizing agents (tubulin polymerization inhibitors), which inhibit it. This guide focuses on the latter, which represent a major class of clinically successful anticancer drugs.
Major Classes of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors exert their effects by binding to specific sites on the tubulin heterodimer. The three primary binding sites are the colchicine, vinca, and taxane sites. While taxanes are primarily microtubule stabilizers, their binding site is a critical target in tubulin-directed drug discovery.
Colchicine Binding Site Inhibitors
Located at the interface between the α- and β-tubulin subunits, the colchicine binding site is a key target for many synthetic and natural product-based inhibitors. These inhibitors prevent the curved-to-straight conformational change in tubulin dimers that is necessary for their incorporation into microtubules. A significant advantage of many colchicine site inhibitors is their ability to circumvent multidrug resistance mediated by P-glycoprotein efflux pumps.
Vinca Alkaloid Binding Site Inhibitors
The vinca alkaloid binding site is located on the β-tubulin subunit, at the positive end of the microtubule. Agents that bind here suppress microtubule dynamics, leading to the depolymerization of microtubules at high concentrations and the kinetic suppression of microtubule growth and shortening at lower concentrations. The vinca alkaloids are a well-established class of chemotherapeutic agents used in the treatment of various cancers.
Drug Discovery Strategies
The discovery of novel tubulin polymerization inhibitors employs a combination of computational and experimental approaches, often beginning with the screening of large compound libraries and culminating in preclinical in vivo studies.
A generalized workflow for the discovery of novel tubulin polymerization inhibitors is depicted below. This process typically starts with a large-scale screening of compound libraries, either through computational (virtual screening) or experimental (high-throughput screening) methods. Promising hits are then subjected to a series of validation and characterization assays to confirm their activity and elucidate their mechanism of action.
Caption: Generalized workflow for the discovery of novel tubulin polymerization inhibitors.
The diagram below illustrates the primary binding sites for inhibitors on the αβ-tubulin heterodimer. These include the colchicine site at the dimer interface, and the vinca and taxane sites on the β-tubulin subunit. Each site offers a unique opportunity for therapeutic intervention.
Caption: Major inhibitor binding sites on the αβ-tubulin heterodimer.
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. This mitotic arrest can trigger a cascade of signaling events, culminating in apoptosis. The pathway below illustrates this process.
Caption: Signaling pathway from tubulin inhibition to apoptosis.
Quantitative Data on Tubulin Inhibitors
The following tables summarize the in vitro activity of representative tubulin polymerization inhibitors, categorized by their binding site. IC50 values for both tubulin polymerization and cytotoxicity against various cancer cell lines are provided for comparison.
Table 1: Activity of Colchicine Site Inhibitors
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Cytotoxicity IC50 (nM) | Reference |
| Colchicine | 2.68 - 10.6 | K562 | 0.21 | |
| Combretastatin A-4 (CA-4) | 2.1 | MCF-7 | 19 | |
| Compound 97 | 0.79 | HCT-116 | 16 | |
| Compound 87 | 1.6 | KB-vin10 | 0.2 - 0.4 | |
| Analogue G13 | 13.5 | MDA-MB-231 | 650 - 900 | |
| Analogue E27 | 16.1 | Various | 7810 - 10360 | |
| Hit 9 | 25.3 | Various | 49100 - 70100 | |
| Compound 60c | - | Various | 2.4 (average) | |
| Compound 4b | - | Various | 5.5 (average) |
Table 2: Activity of Vinca Alkaloid Site Inhibitors
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Cytotoxicity IC50 (nM) | Reference |
| Vincristine | - | P388 | - | |
| Vinblastine | - | P388 | - | |
| Vinorelbine | - | P388 | - | |
| Vinflunine | - | P388 | - |
Table 3: Activity of Taxane Site Binders (Microtubule Stabilizers)
| Compound | Effect on Tubulin Polymerization | Cell Line | Cytotoxicity IC50 (nM) | Reference |
| Paclitaxel | Promotes polymerization | Gastric Cancer Lines | 0.2 - 11 | |
| Docetaxel | Promotes polymerization | Gastric Cancer Lines | - | |
| Cabazitaxel | Promotes polymerization | Gastric Cancer Lines | - |
Note: The activity of tubulin inhibitors can vary significantly depending on the specific assay conditions and cell lines used.
Key Experimental Protocols
This section provides detailed methodologies for essential assays used in the discovery and characterization of tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin. It can be performed using either a turbidimetric or a fluorescence-based method.
a) Turbidimetric Assay
This method is based on the principle that light is scattered by microtubules to an extent that is proportional to the concentration of the microtubule polymer.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol). Keep on ice.
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Prepare test compounds at desired concentrations (e.g., 10x final concentration) in the general tubulin buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
To each well, add 10 µL of the 10x test compound solution. Include a vehicle control (e.g., DMSO) and a positive control (e.g., nocodazole for inhibition, paclitaxel for stabilization).
-
On ice, prepare the tubulin polymerization reaction mix by adding GTP to the tubulin solution to a final concentration of 1 mM.
-
Initiate the reaction by adding 90 µL of the tubulin/GTP mix to each well of the pre-warmed plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the effect of the test compound on the rate and extent of polymerization compared to the controls.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the maximum polymerization rate by 50%.
-
b) Fluorescence-Based Assay
This method utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 10% glycerol).
-
Prepare a reaction mixture containing tubulin, GTP (1 mM), and a fluorescent reporter like DAPI (e.g., 6.3 µM).
-
Prepare test compounds at desired concentrations.
-
-
Assay Procedure:
-
In a 384-well black plate, add the test compounds.
-
Add the reaction mixture to each well.
-
Immediately place the plate in a fluorimeter pre-heated to 37°C.
-
Measure the fluorescence (e.g., Ex/Em 355/460 nm for DAPI) at regular intervals (e.g., every 90 seconds) for 1 hour.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Calculate the percentage of inhibition by comparing the fluorescence at a specific time point (e.g., 25 minutes) relative to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-6,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 48-72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect them by centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). A typical staining solution is PBS with 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate out cell doublets and debris.
-
Generate a histogram of fluorescence intensity, which corresponds to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
-
Immunofluorescence Staining of the Microtubule Network
This technique allows for the direct visualization of the microtubule network within cells, revealing any compound-induced alterations in its structure.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the test compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells, for example, with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature, or with ice-cold methanol for 4 minutes at -20°C for optimal microtubule staining.
-
Wash with PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100 in PBS) for 5-10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin or β-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
Conclusion
The discovery of novel tubulin polymerization inhibitors remains a vibrant and crucial area of anticancer drug development. The diverse binding sites on the tubulin heterodimer offer multiple avenues for therapeutic intervention. A multi-pronged approach, combining computational modeling with a suite of robust in vitro and cell-based assays, is essential for the successful identification and optimization of new lead compounds. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of cancer therapy.
A Technical Guide to the Structure-Activity Relationship of Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule tubulin inhibitors, compounds that represent a cornerstone of modern cancer chemotherapy. By disrupting microtubule dynamics, these agents induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This document will focus on the key structural modifications that influence the potency and efficacy of these inhibitors, with a particular emphasis on compounds targeting the colchicine binding site.
Core Concepts in Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2][3] Small molecules that interfere with microtubule dynamics are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[2][4] This guide will primarily focus on the latter, which inhibit tubulin polymerization.
The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer agents.[3][5] Inhibitors that bind to this site can circumvent mechanisms of resistance that affect other classes of microtubule-targeting agents.[6]
Structure-Activity Relationship (SAR) Studies of Colchicine-Site Inhibitors
The SAR of tubulin inhibitors is often investigated by systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. A classic example is the natural product combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[7] The general structure of many colchicine-site inhibitors, inspired by CA-4, consists of two aromatic rings connected by a bridge.
Key Structural Features and Their Impact on Activity:
-
The A-Ring: Typically a trimethoxyphenyl (TMP) group, this ring is crucial for high-potency inhibition.[5][7] Studies have shown that modifications to the methoxy groups can significantly alter activity. For instance, replacing methoxy groups with other substituents or altering their position can lead to a decrease in inhibitory potential. The trimethoxyphenyl moiety is understood to interact with a hydrophobic pocket within the colchicine binding site, involving residues such as Cys241, Leu248, Ala250, and Leu255.[5]
-
The B-Ring: The nature and substitution pattern of the second aromatic ring also play a critical role in determining the compound's efficacy. The presence of a hydroxyl or methoxy group at specific positions can enhance activity. For example, in some series of compounds, a hydroxyl group at the 3'-position of the B-ring was found to be more favorable for inhibitory activity than a fluorine atom at the same position.[8]
-
The Bridge: The linker connecting the two aryl rings is a key determinant of the molecule's conformation. In combretastatins, a cis (Z) configuration of the ethylene bridge is essential for potent tubulin polymerization inhibitory activity.[7] The corresponding trans (E) isomer is significantly less active. To overcome the instability of the cis-double bond, various bioisosteric replacements have been explored, such as incorporating the bridge into a heterocyclic ring (e.g., triazole) to lock the molecule in the active conformation.[5]
The following table summarizes the quantitative SAR data for a series of 9H-purine derivatives as tubulin polymerization inhibitors.
| Compound | Modification | IC50 (µM) for Tubulin Polymerization | Antiproliferative GI50 (µM) against AGS cells |
| 9d | N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amine derivative | moderate | sub-micromole |
| 10b | 9-substituted benzyl-6-chloro-9H-purine derivative | Not specified | low-micromole |
| 10d | 9-substituted benzyl-6-chloro-9H-purine derivative | Not specified | low-micromole |
| 11g | 9-substituted benzyl-6-chloro-9H-purine derivative | Not specified | low-micromole |
Data synthesized from a study on 9H-purine derivatives as potential tubulin polymerization inhibitors.[9]
Experimental Protocols
Accurate assessment of the biological activity of tubulin inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
1. Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.
-
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.[10][11]
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3-4 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[11]
-
Keep all reagents and the tubulin solution on ice to prevent premature polymerization.[10][11]
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate (37°C).[10] Include appropriate controls (vehicle only for baseline polymerization, a known inhibitor like nocodazole, and a known stabilizer like paclitaxel).
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells containing the test compounds.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.[10][11]
-
Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[12][13]
-
The rate of polymerization and the maximum polymer mass are determined from the resulting curves. The IC50 value is calculated as the concentration of the inhibitor that reduces the rate of polymerization by 50%.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[14]
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).[14][15] Include vehicle-treated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm with a reference wavelength of 630 nm.[14]
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The inhibition of tubulin polymerization triggers a cascade of cellular events, ultimately leading to cell death. A simplified representation of this process is depicted below.
The experimental workflow for identifying and characterizing novel tubulin inhibitors typically follows a multi-step process, starting from initial screening and culminating in the evaluation of the mechanism of action.
References
- 1. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 14. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Activity of Tubulin Inhibitor ID09: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-proliferative activities of Tubulin inhibitor ID09, a novel microtubule-destabilizing agent. This document details the quantitative effects of ID09 on cancer cell lines, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Anti-proliferative Data
The anti-proliferative effects of Tubulin inhibitor ID09 have been demonstrated in oral squamous cell carcinoma (OSCC) cell lines, SCC-15 and Cal-27. The following table summarizes the key quantitative findings from in vitro studies. While specific IC50 values are not detailed in the primary literature, the dose-dependent effects at nanomolar concentrations are presented. Paclitaxel (PTX), a well-known tubulin stabilizer, was used as a positive control in these experiments[1].
| Assay | Cell Line | Treatment | Concentration (nM) | Observed Effect | Reference |
| Clone Formation Assay | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Dose-dependent reduction in the number of valid clones. | [1] |
| PTX | 20 | Reduction in the number of valid clones. | [1] | ||
| PCNA Expression (Western Blot) | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Dose-dependent decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA). | [1] |
| Cell Cycle Analysis (Flow Cytometry) | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Arrest of the cell cycle in the S and G2/M phases in a dose-dependent manner. | [1] |
| PTX | 20 | Cell cycle arrest. | [1] | ||
| Apoptosis Assay (Annexin V/PI Staining) | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Dose-dependent increase in the proportion of cells in early apoptosis. The effect was more pronounced than PTX at the same concentration. | [1] |
| PTX | 20 | Increase in apoptotic cells. | [1] | ||
| Apoptosis-related Protein Expression (Western Blot) | SCC-15, Cal-27 | ID09 | 10, 15, 20 | Dose-dependent increase in the expression of cleaved caspase-3, cleaved caspase-9, cleaved PARP-1, and cytochrome-c. | [1] |
| Cell Viability (CCK8 Assay) | SCC-15, Cal-27, Tca8113, SCC-25 | ID09 | Not specified | Dose- and time-dependent reduction in cell viability. The effect was slightly superior to paclitaxel at low concentrations. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature on Tubulin inhibitor ID09[1].
Cell Culture and Treatments
-
Cell Lines: Human oral squamous carcinoma cell lines SCC-15 and Cal-27 were used.
-
Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Tubulin inhibitor ID09 was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The final concentrations for treatment were prepared by diluting the stock solution in the culture medium. Control cells were treated with the vehicle at the same final concentration.
Clone Formation Assay
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of ID09 (e.g., 0, 10, 15, 20 nM) or a positive control like paclitaxel (20 nM).
-
Incubation: Incubate the plates for a period that allows for the formation of visible colonies (e.g., 10-14 days). The medium should be changed every 2-3 days.
-
Fixation and Staining:
-
Wash the colonies gently with phosphate-buffered saline (PBS).
-
Fix the colonies with 4% paraformaldehyde for 15-30 minutes.
-
Stain the fixed colonies with a 0.1% crystal violet solution for 20-30 minutes.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the colony formation efficiency for each treatment group relative to the control.
-
Western Blot Analysis
-
Cell Lysis:
-
Treat cells with different concentrations of ID09 for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., PCNA, cleaved caspase-3, cleaved caspase-9, cleaved PARP-1, cytochrome-c, Ras, p-Erk1/2, Erk1/2, Mcl-1, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with different concentrations of ID09 for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Analysis by Annexin V/PI Double Staining
-
Cell Treatment and Harvesting:
-
Treat cells with varying concentrations of ID09 for the desired time.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
-
Staining:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anti-proliferative activity of Tubulin inhibitor ID09.
Caption: Experimental workflow for assessing the anti-proliferative activity of ID09.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which Tubulin inhibitor ID09 induces apoptosis in oral squamous cell carcinoma cells. Inhibition of tubulin polymerization by ID09 leads to the deactivation of the Ras-Erk pathway, resulting in the downregulation of the anti-apoptotic protein Mcl-1 and subsequent activation of the mitochondrial apoptosis cascade[1].
Caption: Signaling pathway of ID09-induced apoptosis.
References
An In-depth Technical Guide to the Binding of Tubulin Inhibitor CYT997 to the β-Tubulin Colchicine Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of the potent tubulin polymerization inhibitor, CYT997 (Lexibulin). For the purpose of this document, CYT997 will be used as a representative example of a "Tubulin Inhibitor 9" that targets the colchicine binding site on β-tubulin. This document details the quantitative binding data, experimental methodologies for its characterization, and the downstream cellular consequences of its interaction with tubulin.
Introduction to Tubulin Inhibition and CYT997
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature makes them a key target for anticancer drug development. Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. These inhibitors are broadly categorized as microtubule-stabilizing or -destabilizing agents.
CYT997 is a synthetic, orally active small molecule that acts as a microtubule-destabilizing agent.[2][3] It exerts its potent cytotoxic effects by inhibiting tubulin polymerization through its interaction with the colchicine binding site on β-tubulin.[1] This leads to the disruption of the microtubule network, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[3]
Quantitative Data on CYT997 Activity
The efficacy of CYT997 has been quantified through various in vitro assays, including tubulin polymerization inhibition and cancer cell line cytotoxicity assays.
Table 1: In Vitro Activity of CYT997
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Tubulin Polymerization | Bovine Neuronal Tubulin | ~3 µM | [4] |
| Cell Viability | HepG2 (Hepatocellular Carcinoma) | 9 nM | [1] |
| KHOS/NP (Osteosarcoma) | 101 nM | [1] | |
| HCT15 (Colon Carcinoma, MDR+) | 52 nM | [1] | |
| A549 (Non-small Cell Lung Carcinoma) | 1 µM (for microtubule disruption) | [1] | |
| PC3 (Prostate Cancer) | Not specified | [4] | |
| Endothelial Cell Permeability | HUVEC | ~80 nM | [1] |
The Colchicine Binding Site on β-Tubulin
CYT997 binds to the colchicine binding site located at the interface between the α- and β-tubulin subunits, primarily within the β-tubulin monomer. This binding pocket is distinct from the binding sites of other major classes of tubulin inhibitors like the taxanes and vinca alkaloids. The binding of a ligand to this site sterically hinders the conformational change from a curved to a straight tubulin dimer, which is necessary for its incorporation into a growing microtubule. This inhibition of polymerization leads to a net depolymerization of the microtubule network.
While a crystal structure of CYT997 in complex with tubulin is not publicly available, the key amino acid residues that constitute the colchicine binding site have been identified through crystallographic studies with other colchicine site inhibitors. These residues create a pocket that accommodates the inhibitor, leading to the disruption of microtubule dynamics.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of CYT997 with tubulin and its cellular effects.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
CYT997 (or other test compound) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a plate reader capable of measuring absorbance at 340 nm
-
96-well, half-area, clear bottom plates
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep this solution on ice.[5]
-
Prepare serial dilutions of CYT997 in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[5]
-
In each well of the pre-warmed plate, add the desired concentration of CYT997. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., colchicine or nocodazole).
-
To initiate the polymerization reaction, add the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.[6]
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percent inhibition of polymerization against the logarithm of the CYT997 concentration.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cells treated with a tubulin inhibitor, revealing effects such as depolymerization and disruption of the cytoskeleton.
Materials:
-
Adherent cells (e.g., A549) grown on glass coverslips in a petri dish
-
CYT997
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody (e.g., 1:1000 dilution)[7]
-
Secondary antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488, 1:1000 dilution)
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere overnight. Treat the cells with the desired concentrations of CYT997 (e.g., 1 µM) for various time points (e.g., 1 hour, 24 hours). Include a vehicle-treated control.[1]
-
Fixation: Wash the cells briefly with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[7]
-
Permeabilization: Wash the cells three times with PBS. If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody and Nuclear Staining: Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and the nuclei.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, as measured by propidium iodide (PI) staining.
Materials:
-
Suspension or adherent cells
-
CYT997
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)[8][9]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency. Treat the cells with CYT997 for the desired time (e.g., 24 hours). Harvest both floating and adherent cells.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (can be stored for longer).[10]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI Staining Solution.[9]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanism of Action and Signaling Pathway
The binding of CYT997 to the colchicine site on β-tubulin initiates a cascade of events that ultimately leads to apoptotic cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CYT997: a structurally novel orally active microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. v19.proteinatlas.org [v19.proteinatlas.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. medicine.uams.edu [medicine.uams.edu]
Navigating the Ambiguity of "Tubulin Inhibitor 9": A Technical Guide to Three Distinct Compounds
An inherent ambiguity exists within scientific literature and commercial databases regarding the specific chemical entity referred to as "Tubulin Inhibator 9." This technical guide addresses this challenge by providing a comprehensive overview of the chemical properties, solubility, and available experimental data for three distinct compounds that have been identified under this or a similar designation. Researchers and drug development professionals should exercise caution and verify the identity of their compound of interest, preferably by its Chemical Abstracts Service (CAS) number, to ensure the appropriate data is being consulted.
This guide will present data for the following three compounds:
-
Tubulin Polymerization-IN-9 (CAS: 2485020-93-5)
-
Tubulin Inhibitor 9 (compound 7) / Tubulin Polymerization Inhibitor II (CAS: 1151995-69-5)
-
Tubulin-IN-3n
Tubulin Polymerization-IN-9 (CAS: 2485020-93-5)
This compound is a vinyl selenone derivative that has been identified as a potent inhibitor of tubulin polymerization.[1]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | Not explicitly available in search results. | |
| CAS Number | 2485020-93-5 | [2] |
| Molecular Formula | C₁₉H₁₉NO₅Se | [2] |
| Molecular Weight | 420.32 g/mol | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Solubility
Experimental Protocols
Synthesis of Tubulin Polymerization-IN-9 (and related vinyl selenone derivatives)
A detailed synthesis protocol is described in the publication by Zhu et al. (2020) in the European Journal of Medicinal Chemistry. The general strategy involves a Wittig-Horner reaction between phenylseleninylmethyl phosphonates and variously substituted aromatic aldehydes to generate vinyl selenoxides, which are then oxidized to the corresponding vinyl selenone.[3][4]
A generalized workflow for this synthesis is depicted below:
This compound (compound 7) / Tubulin Polymerization Inhibitor II (CAS: 1151995-69-5)
This compound is an indol-2-one derivative and a potent anti-microtubule agent.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one | |
| CAS Number | 1151995-69-5 | [5][6] |
| Molecular Formula | C₁₉H₁₉NO₅ | [5][6] |
| Molecular Weight | 341.36 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Solubility
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL |
Experimental Protocols
Synthesis of (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one
The synthesis of this compound can be achieved through a condensation reaction. A general procedure involves the reaction of a substituted oxindole with a substituted benzaldehyde.
A generalized workflow for this synthesis is depicted below:
References
- 1. Design, synthesis and biological evaluation of vinyl selenone derivatives as novel microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
The Indole Nucleus: A Privileged Scaffold for Tubulin-Targeting Anticancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance of microtubule dynamics is a cornerstone of cellular life, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. This very dynamism, however, presents a vulnerability that can be exploited in the fight against cancer. Tubulin, the protein subunit of microtubules, has emerged as a key target for anticancer drug development. Among the diverse array of molecules designed to disrupt microtubule function, those possessing an indole scaffold have garnered significant attention for their potent tubulin polymerization inhibitory activity. This technical guide provides a comprehensive literature review of indole-based tubulin inhibitors, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.
The Central Role of Tubulin in Mitosis and as a Therapeutic Target
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Interference with this dynamic process can halt the cell cycle, ultimately leading to programmed cell death, or apoptosis. This makes tubulin an attractive target for the development of anticancer therapeutics.
Indole, a bicyclic aromatic heterocycle, is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. A multitude of natural and synthetic indole-containing compounds have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. This interaction prevents the incorporation of tubulin dimers into growing microtubules, leading to the disruption of the mitotic spindle and cell cycle arrest in the G2/M phase.
Major Classes of Indole-Based Tubulin Inhibitors
Indole-based tubulin inhibitors can be broadly categorized based on their structural features. The following sections highlight some of the most extensively studied classes.
Trimethoxyphenyl (TMP) Analogues
Many potent indole-based tubulin inhibitors incorporate a 3,4,5-trimethoxyphenyl (TMP) moiety, a key pharmacophore found in the natural product combretastatin A-4 (CA-4), a powerful tubulin inhibitor. These indole derivatives often feature the TMP group linked to the indole core through various spacers.
Arylthioindoles (ATIs)
Arylthioindoles represent a significant class of indole-based tubulin inhibitors. In these compounds, an aryl group is attached to the C3 position of the indole ring via a sulfur atom. The nature and substitution pattern of the aryl ring, as well as modifications to the indole nucleus, have been extensively explored to optimize their antitubulin activity.
Aroylindoles
In this class, an aroyl group is attached to the indole core, typically at the C3 position. Structure-activity relationship (SAR) studies have demonstrated that the nature and substitution of the aroyl ring significantly influence their biological activity.
Quantitative Analysis of Biological Activity
The efficacy of indole-based tubulin inhibitors is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the tubulin polymerization inhibition and cytotoxic activities of representative indole-based inhibitors from the literature.
Table 1: Inhibition of Tubulin Polymerization by Indole-Based Compounds
| Compound Class | Compound | Tubulin Polymerization IC50 (µM) | Reference |
| TMP Analogue | 1k | 0.58 ± 0.06 | |
| TMP Analogue | 5m | 0.37 ± 0.07 | |
| TMP Analogue | 9 | 1.5 ± 0.56 | |
| TMP Analogue | 18g | 1.4 ± 0.02 | |
| TMP Analogue | 27q | 1.98 ± 0.25 | |
| Fused Indole | 21 | 0.15 ± 0.07 | |
| Quinoline-Indole Hybrid | 32b | 2.09 | |
| Arylthioindole | 14 | 1.6 | |
| Arylthioindole | 15 | 2 | |
| Arylthioindole | 16 | 0.99 | |
| Arylthioindole | 17 | 0.67 | |
| Bis-Indole | 20 | 7.5 | |
| Aroylindole | 23 | 0.6 | |
| Aroylindole | 24 | 0.9 | |
| Indole-Amino-Pyrazolyl | 28 | 0.28 | |
| Indole-Pyridine Hybrid | 7i | 3.03 ± 0.11 | |
| Indole-Acrylamide | 4 | 17 | |
| Indole-Pyrazole | 18 | 19 |
Table 2: Cytotoxicity of Indole-Based Tubulin Inhibitors against Human Cancer Cell Lines
| Compound Class | Compound | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| TMP Analogue | 1k | MCF-7 | 0.0045 ± 0.001 | |
| TMP Analogue | 3a | SGC7901 | 0.0123 ± 0.0016 | |
| TMP Analogue | 3a | KB | 0.0135 ± 0.0015 | |
| TMP Analogue | 3a | HT1080 | 0.0251 ± 0.002 | |
| TMP Analogue | 5f | Various | 0.11 - 1.4 | |
| TMP Analogue | 5m | Various | 0.11 - 1.4 | |
| TMP Analogue | 6v | T47D | 0.04 ± 0.06 | |
| TMP Analogue | 9 | A549 | 2.4 ± 0.42 | |
| TMP Analogue | 9 | HepG2 | 3.8 ± 0.5 | |
| TMP Analogue | 9 | MCF-7 | 5.1 ± 0.42 | |
| TMP Analogue | 18f | MCF-7 | 0.42 ± 0.06 | |
| TMP Analogue | 18g | MCF-7 | 0.17 ± 0.02 | |
| TMP Analogue | 27q | A549 | 0.15 ± 0.03 | |
| TMP Analogue | 27q | MCF-7 | 0.17 ± 0.05 | |
| TMP Analogue | 27q | HepG2 | 0.25 ± 0.05 | |
| Fused Indole | 21 | Various | 0.022 - 0.056 | |
| Indole-Benzimidazole | 7g | DU-145 | 0.68 | |
| Indole-Benzimidazole | 8f | DU-145 | 0.54 | |
| 2-Phenylindole | 33 | NCI/ADR-RES | - | |
| 2-Phenylindole | 44 | NCI/ADR-RES | - | |
| Indole-Pyrazole | 18 | Huh7 | 0.6 - 2.9 | |
| Indole-Pyridine Hybrid | 7h | Various | 1.85 - 5.76 | |
| Indole-Pyridine Hybrid | 7j | Various | 2.45 - 5.23 | |
| Thiazolo-Triazole | IV | SGC-7901 | 0.21 | |
| Chalcone-Indole | 12 | Various | 0.22 - 1.80 | |
| Quinoline-Indole | 13 | Various | 0.002 - 0.011 |
Mechanism of Action: From Tubulin Binding to Apoptosis
The primary mechanism of action for these indole derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics has profound downstream effects on cellular processes, culminating in apoptosis.
As depicted in the diagram, the indole-based inhibitor binds to the colchicine site on β-tubulin, which in turn inhibits microtubule polymerization. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint. The cell cycle is consequently arrested in the G2/M phase, and if the damage is irreparable, the cell undergoes apoptosis.
Experimental Protocols for Evaluation
The following sections provide detailed methodologies for key experiments cited in the evaluation of indole-based tubulin inhibitors.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in general tubulin buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compound dilutions.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence (with a fluorescent reporter) over time (e.g., every 30 seconds for 60-90 minutes).
-
-
Data Analysis:
-
Plot the absorbance or fluorescence as a function of time to generate polymerization curves.
-
The IC50 value is determined by measuring the inhibitor concentration that reduces the rate or extent of tubulin polymerization by 50% compared to a vehicle control.
-
Immunofluorescence Microscopy for Microtubule Network Analysis
This technique allows for the visualization of the effects of inhibitors on the cellular microtubule network.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7) on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indole-based inhibitor for a specified period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol) to preserve the cellular structures.
-
Permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody specific for α-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
Cell Cycle Analysis
Flow cytometry is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the inhibitor for a defined period.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the DNA.
-
Stain the cellular DNA with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the inhibitor.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Generate a dot plot of Annexin V fluorescence versus PI fluorescence.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Necrotic cells are Annexin V-negative and PI-positive.
-
Experimental and Drug Discovery Workflow
The discovery and development of novel indole-based tubulin inhibitors typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Conclusion and Future Directions
The indole scaffold has proven to be a highly versatile and effective framework for the design of potent tubulin polymerization inhibitors. The extensive body of research highlights the importance of key structural features, such as the presence of a TMP-like moiety and specific substitution patterns on the indole ring, for potent anticancer activity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, enabling the standardized evaluation of novel indole-based compounds.
Future research in this area will likely focus on the development of inhibitors with improved pharmacological properties, such as enhanced water solubility and oral bioavailability. Furthermore, the exploration of novel indole-based scaffolds and the combination of tubulin-targeting indoles with other anticancer agents represent promising strategies to overcome drug resistance and improve therapeutic outcomes for cancer patients. The continued investigation of the intricate interactions between these small molecules and the tubulin protein will undoubtedly pave the way for the next generation of highly effective anticancer drugs.
In-Depth Technical Guide: The Impact of Tubulin Inhibitor 9 (ID09) on Cancer Cell Line Viability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tubulin inhibitor ID09, focusing on its effects on the viability of various cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways.
Executive Summary
Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the formation and function of microtubules, which are essential for cell division.[1][2] ID09 is a novel tubulin inhibitor with promising anti-tumor activity. This guide synthesizes the current understanding of ID09's effects on cancer cells, highlighting its potential as a therapeutic agent.
Mechanism of Action
ID09 exerts its anti-cancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis (programmed cell death). A key signaling pathway implicated in ID09-induced apoptosis is the Ras-Erk-Mcl-1 pathway. ID09 has been shown to deactivate the Ras-Erk signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.[1][2] This reduction in Mcl-1 shifts the cellular balance towards apoptosis.
Quantitative Data: Effect on Cancer Cell Line Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for ID09 in various cancer cell lines, providing a comparative view of its efficacy.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SCC-15 | Oral Squamous Cell Carcinoma | 15.35 | [1] |
| Cal-27 | Oral Squamous Cell Carcinoma | 18.27 | [1] |
| Tca8113 | Oral Squamous Cell Carcinoma | 21.46 | [1] |
| SCC-25 | Oral Squamous Cell Carcinoma | 25.13 | [1] |
| A549 | Lung Adenocarcinoma | 41 | [3] |
| HepG2 | Hepatocellular Carcinoma | 36 | [3] |
| HCT-116 | Colorectal Carcinoma | 95 | [3] |
| U87 | Glioblastoma | 430 | [3] |
| LO2 (Normal Liver Cell Line) | - | 1040 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of ID09 on cancer cell viability.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
ID09 stock solution (dissolved in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of ID09 in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of ID09. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol is optimized for detecting proteins involved in the tubulin pathway and apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-β-actin, anti-PCNA, anti-cleaved caspase-3, anti-Mcl-1, anti-p-Erk, anti-Erk)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions can be found in the manufacturer's datasheets, but are typically in the range of 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10⁵ cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of ID09.
Caption: A typical experimental workflow for determining the IC50 of ID09.
Caption: The signaling cascade initiated by ID09 leading to apoptosis.
Conclusion
Tubulin inhibitor ID09 demonstrates significant cytotoxic effects across a range of cancer cell lines, with a particularly pronounced impact on oral squamous cell carcinoma. Its mechanism of action, involving the disruption of microtubule dynamics and the induction of apoptosis via the Ras-Erk-Mcl-1 pathway, presents a compelling case for its further investigation as a potential anti-cancer therapeutic. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working in this area.
References
- 1. ID09, A Newly-Designed Tubulin Inhibitor, Regulating the Proliferation, Migration, EMT Process and Apoptosis of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ID09, A Newly-Designed Tubulin Inhibitor, Regulating the Proliferation, Migration, EMT Process and Apoptosis of Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Cutting Edge of Cancer Therapy: An In-depth Technical Guide to Early-Stage Research on Novel Triazole-Based Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of a promising new class of tubulin inhibitors. We will focus on a series of novel 2H-1,2,3-triazole derivatives, with a particular emphasis on the lead compound designated as 6h , which has demonstrated potent antitumor, antimetastatic, and antiangiogenic properties. This document details the quantitative biological data, in-depth experimental methodologies, and key cellular pathways associated with these compounds, offering a valuable resource for researchers in oncology and drug discovery.
Quantitative Data Summary
The antiproliferative activity of the lead compound 6h and its analogs was evaluated against a panel of human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.
| Compound | A549 (NSCLC) IC50 (nM) | H460 (NSCLC) IC50 (nM) | BEL-7402 (Hepatocellular Carcinoma) IC50 (nM) | MCF-7/ADM (Doxorubicin-resistant Breast Cancer) IC50 (nM) | A549/Taxol (Paclitaxel-resistant NSCLC) IC50 (nM) |
| 6h | 62.59 ± 7.08 | 88.70 ± 10.54 | >1000 | >1000 | >1000 |
| Colchicine | >1000 | >1000 | >1000 | >1000 | >1000 |
Data presented as mean ± standard deviation from three independent experiments.[1]
Experimental Protocols
Detailed methodologies for the key experiments performed in the evaluation of these novel tubulin inhibitors are provided below.
In Vitro Antiproliferative MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, H460)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (e.g., compound 6h ) in the culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using a suitable software by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified bovine tubulin, GTP, and polymerization buffer)
-
Test compounds (e.g., compound 6h )
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute the tubulin protein in the provided buffer on ice.
-
Prepare the reaction mixture containing tubulin (final concentration, e.g., 3 mg/mL), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and GTP (e.g., 1 mM).[2]
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells for positive and negative controls, and a vehicle control (DMSO).
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.[2]
-
Plot the absorbance against time to obtain polymerization curves. The inhibition of tubulin polymerization is determined by the reduction in the maximum absorbance in the presence of the test compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of the cell cycle.
Materials:
-
Human cancer cell lines (e.g., A549, H460)
-
Culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]
In Vivo Antitumor Efficacy in a Xenograft Model
This experiment evaluates the antitumor activity of a compound in a living organism.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cells (e.g., A549)
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., compound 6h at a specific dose and schedule, via intraperitoneal or oral route) or the vehicle control to the respective groups.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
-
The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizations of Pathways and Workflows
Signaling Pathway
Tubulin inhibitors can induce apoptosis through various signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival and is often dysregulated in cancer. Some tubulin inhibitors have been shown to modulate this pathway.
Caption: PI3K/Akt signaling and apoptosis induction by tubulin inhibitors.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and preclinical evaluation of novel tubulin inhibitors.
Caption: Preclinical workflow for tubulin inhibitor drug discovery.
Structure-Activity Relationship (SAR) Logic
This diagram outlines the logical relationships in the structure-activity relationship studies for the development of these triazole-based tubulin inhibitors.
References
Methodological & Application
Application Notes and Protocols for Tubulin Inhibitor 9 (Proxy: CYT997) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Tubulin Inhibitor 9 (using CYT997 as a representative compound), a potent microtubule-destabilizing agent. The following protocols and data are intended to facilitate research into its mechanism of action and potential as an anti-cancer therapeutic.
Mechanism of Action
Tubulin inhibitors are a class of anti-mitotic agents that disrupt the dynamics of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] These agents are broadly categorized into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[1]
This compound, represented here by CYT997, functions as a microtubule-destabilizing agent . It inhibits the polymerization of tubulin into microtubules.[3] This disruption of microtubule formation leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][4]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of CYT997, serving as a proxy for this compound.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µmol/L) | Assay Type |
| CYT997 | ~3 | Turbidimetric Assay |
| Colchicine (Control) | 2 | Turbidimetric Assay |
Source: Data extracted from preclinical studies on CYT997.[3]
Table 2: Cell Cycle Arrest in A431 Cells (Treatment with 1 µmol/L CYT997)
| Time Point | % of Cells in G2/M Phase (Vehicle Control) | % of Cells in G2/M Phase (CYT997) |
| 15 hours | 15% | 38% |
| 24 hours | 19% | 43% |
Source: Data from FACS analysis of propidium iodide-stained A431 cells.[3]
Signaling Pathway
The signaling pathway for microtubule-destabilizing agents like this compound involves the disruption of the normal cell cycle, leading to apoptotic cell death.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for treating cell cultures with this compound and assessing its effects.
Protocol 1: Cell Culture Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., A431, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Incubate the cells overnight to allow for attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream assays such as cell viability, cell cycle analysis, or apoptosis assays.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution.
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis induced by this compound.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: In vitro experimental workflow.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining of Microtubules Following Treatment with Tubulin Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of compounds in cancer research and therapy, exerting their effects by disrupting the dynamics of microtubules, which are essential for cell division, structure, and intracellular transport.[1][2] These inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] Tubulin Inhibitor 9 belongs to the class of microtubule-destabilizing agents, which function by preventing the polymerization of tubulin dimers into microtubules.[1][3] This disruption leads to a loss of microtubule structure, causing cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4][5]
Immunofluorescence microscopy is a powerful technique to visualize the effects of compounds like this compound on the microtubule network within cells.[6][7][8] This method allows for the direct observation of changes in microtubule density, organization, and morphology following drug treatment. This document provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells after treatment with this compound, along with methods for quantitative analysis.
Mechanism of Action
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant state of polymerization and depolymerization is crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[2] this compound, as a microtubule-destabilizing agent, is believed to bind to the colchicine-binding site on β-tubulin.[3] This binding event inhibits the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.[3][5] The disruption of the mitotic spindle apparatus prevents proper chromosome segregation, ultimately triggering programmed cell death in rapidly dividing cancer cells.[4]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from immunofluorescence image analysis of cells treated with this compound. Such quantitative analysis provides an objective assessment of the inhibitor's effect on the microtubule network.[6][7][8][9][10]
| Treatment Group | Microtubule Density (Arbitrary Units) | Average Microtubule Length (μm) | Percentage of Cells in G2/M Phase |
| Vehicle Control | 150 ± 12 | 18.5 ± 2.1 | 12 ± 2% |
| This compound (10 nM) | 115 ± 10 | 14.2 ± 1.8 | 35 ± 4% |
| This compound (50 nM) | 75 ± 8 | 9.8 ± 1.5 | 68 ± 5% |
| This compound (100 nM) | 40 ± 5 | 5.1 ± 0.9 | 85 ± 3% |
Experimental Protocols
This section details the key protocols for treating cells with this compound and performing immunofluorescence staining of microtubules.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO). Incubate for the desired treatment duration (e.g., 16-24 hours).
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for different cell lines and antibodies.[11][12][13]
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody diluted in Blocking Buffer.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG diluted in Blocking Buffer.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium.
Procedure:
-
Washing: After drug treatment, gently wash the cells twice with pre-warmed PBS to remove the culture medium.[14]
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[13] To preserve delicate microtubule structures, it is crucial to maintain the cells at 37°C during the initial wash and fixation steps to prevent depolymerization.[14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary to allow the antibodies to access intracellular antigens.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.[12]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, protected from light, for 1 hour at room temperature.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images for subsequent analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence staining protocol after cell treatment with this compound.
Caption: Workflow for immunofluorescence staining of microtubules.
Signaling Pathway
The diagram below outlines the proposed mechanism of action for this compound, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimating microtubule distributions from 2D immunofluorescence microscopy images reveals differences among human cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of the proportion of microtubule polymer present during the mitosis-interphase transition | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Immunofluorescence Protocol (IF Protocol) | Sino Biological [sinobiological.com]
- 14. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
Application Notes: Cell Cycle Analysis of Tubulin Inhibitor 9 by Flow Cytometry
Introduction
Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1] By disrupting microtubule function, these inhibitors can halt the cell cycle and induce apoptosis, making them a key area of interest in cancer research and drug development.[1][2] Tubulin inhibitors are broadly categorized into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[1][2] This application note describes the use of flow cytometry to analyze the effects of a novel microtubule-destabilizing agent, Tubulin Inhibitor 9, on the cell cycle of cancer cells.
Mechanism of Action
This compound functions by binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[3][4] This disruption of microtubule formation leads to the disassembly of the mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis.[1] Consequently, cells are unable to progress through the M phase of the cell cycle, leading to an arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[5][6][7]
Signaling Pathway Diagram
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. onclive.com [onclive.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using the MTT Assay to Determine the IC50 of Tubulin Inhibitor 9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel compound, Tubulin Inhibitor 9, on a cancer cell line. Tubulin inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
Mechanism of Action: Tubulin Inhibition
Tubulin is a protein essential for the formation of microtubules, which are key components of the cytoskeleton. Microtubules are crucial for several cellular processes, including cell division (mitosis), intracellular transport, and maintaining cell shape.[4] Tubulin inhibitors interfere with microtubule dynamics in one of two ways: by stabilizing microtubules (e.g., taxanes) or by destabilizing them and preventing their polymerization (e.g., vinca alkaloids).[4][5] This disruption of the mitotic spindle activates cell cycle checkpoints, leading to an arrest in mitosis and subsequent programmed cell death (apoptosis).[4][6] For the purpose of this note, this compound is presumed to be a microtubule-destabilizing agent.
Caption: Signaling pathway for microtubule destabilization by this compound.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound using the MTT assay.
Materials and Reagents
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (stock solution in DMSO)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Experimental Workflow
The overall workflow involves cell seeding, treatment with the inhibitor, incubation, addition of MTT, solubilization of formazan crystals, and finally, reading the absorbance to determine cell viability.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Detailed Procedure
Day 1: Cell Seeding
-
Culture cells until they reach the exponential growth phase.[3]
-
Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (untreated cells and blank media).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[7]
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical concentration range might be 0.1 nM to 1000 nM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Add fresh medium with an equivalent percentage of DMSO to the "untreated control" wells. Add only medium to the "blank" wells.
-
Return the plate to the incubator and incubate for the desired exposure time (typically 48 or 72 hours).
Day 4/5: MTT Addition and Absorbance Reading
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2]
-
Carefully aspirate the medium from each well without disturbing the purple formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
Calculations
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percent Viability: Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Corrected OD of Treated Cells / Corrected OD of Untreated Control) * 100
-
-
IC50 Determination: Plot the percent viability against the logarithm of the drug concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[8][9] Software such as GraphPad Prism is commonly used for this analysis.[8][9]
Data Tables
The following tables show example data for this compound tested against the HeLa cell line.
Table 1: Example Raw Absorbance Data (570 nm)
| Concentration (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Average OD |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.1 | 1.211 | 1.245 | 1.233 | 1.230 |
| 1 | 1.056 | 1.089 | 1.072 | 1.072 |
| 10 | 0.654 | 0.681 | 0.665 | 0.667 |
| 100 | 0.213 | 0.244 | 0.229 | 0.229 |
| 1000 | 0.088 | 0.091 | 0.085 | 0.088 |
| Blank (Media) | 0.075 | 0.078 | 0.076 | 0.076 |
Table 2: Calculated Percent Viability and IC50 Value
| Concentration (nM) | Average Corrected OD | % Viability |
| 0 (Control) | 1.195 | 100.0% |
| 0.1 | 1.154 | 96.6% |
| 1 | 0.996 | 83.4% |
| 10 | 0.591 | 49.4% |
| 100 | 0.153 | 12.8% |
| 1000 | 0.012 | 1.0% |
| Determined IC50 | 10.12 nM |
Note: The IC50 value is derived from a non-linear regression curve fit of the data.
Conclusion
The MTT assay is a reliable and straightforward method for evaluating the cytotoxic effects of compounds like this compound. It provides quantitative data necessary for determining the IC50 value, a critical parameter in drug discovery and development for assessing the potency of a potential therapeutic agent.[10] Proper optimization of experimental conditions, such as cell seeding density and incubation times, is crucial for obtaining accurate and reproducible results.[11]
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Efficacy of Tubulin Inhibitor 9 (TI-9) in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape.[1][2] These agents are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.[1] Tubulin Inhibitor 9 (TI-9) is a novel synthetic small molecule designed as a potent microtubule-destabilizing agent. It binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][3] This disruption of microtubule formation leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[4][5] Preclinical in vitro studies have demonstrated the potent anti-proliferative activity of TI-9 across a panel of human cancer cell lines.
These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound (TI-9) using a human tumor xenograft model in immunocompromised mice. The following sections describe the necessary procedures for cell culture, animal model establishment, drug administration, and efficacy evaluation, along with methods for monitoring potential toxicity.
Mechanism of Action and Signaling Pathway
Tubulin inhibitors interfere with the dynamic instability of microtubules, a process essential for the formation of the mitotic spindle during cell division.[1] By binding to the colchicine site, TI-9 induces a conformational change in the tubulin dimer that prevents its incorporation into microtubules, leading to microtubule depolymerization.[2][4] The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[5] This sustained mitotic arrest can ultimately trigger programmed cell death (apoptosis). Furthermore, some tubulin inhibitors have been shown to modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6]
Figure 1: Proposed mechanism of action for this compound (TI-9).
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: A549 (human non-small cell lung cancer) or another suitable human cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.[7] Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Cell Suspension: Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix on ice to a final concentration of 5 x 10^7 cells/mL.[8]
Animal Model
-
Animal Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) environment with access to sterile food and water ad libitum. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation (Xenograft Model Establishment)
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation.[10] Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[10]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Figure 2: Workflow for the in vivo xenograft study.
Drug Preparation and Administration
-
Vehicle Control: Prepare a sterile vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
TI-9 Formulation: Prepare TI-9 at the desired concentrations (e.g., 10 mg/kg, 20 mg/kg) in the vehicle solution. The formulation should be prepared fresh daily.
-
Administration: Administer the vehicle or TI-9 solution to the respective groups via intraperitoneal (IP) or intravenous (IV) injection, according to the dosing schedule (e.g., once daily for 14 days). The volume of injection should be based on the individual mouse's body weight (e.g., 10 µL/g).
Efficacy and Toxicity Evaluation
-
Tumor Growth Measurement: Measure tumor volumes and body weights of all mice 2-3 times per week throughout the study.[10][11]
-
Toxicity Monitoring: Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, appetite, weight loss, or ruffled fur. A body weight loss of more than 20% may necessitate euthanasia.[12]
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.[11]
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
-
Tissue Collection: Tumors and major organs (liver, spleen, kidney, lung, heart) can be collected for further analysis (e.g., histopathology, immunohistochemistry, or western blotting).
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the in vivo efficacy study.
Table 1: Tumor Growth Inhibition of TI-9 in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Daily, IP | 125.5 ± 10.2 | 1450.8 ± 120.5 | 1.48 ± 0.15 | - |
| TI-9 | 10 | Daily, IP | 128.2 ± 9.8 | 785.3 ± 95.7 | 0.81 ± 0.11 | 45.9 |
| TI-9 | 20 | Daily, IP | 126.9 ± 11.1 | 420.1 ± 78.3 | 0.45 ± 0.09 | 71.0 |
Table 2: Body Weight Changes During Treatment
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | - | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| TI-9 | 10 | 22.8 ± 0.7 | 22.1 ± 0.8 | -3.1 |
| TI-9 | 20 | 22.6 ± 0.9 | 20.9 ± 1.1 | -7.5 |
Conclusion
This application note provides a comprehensive protocol for the in vivo evaluation of this compound (TI-9) efficacy in a xenograft mouse model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to assess the anti-tumor potential and tolerability of this novel compound. The results from such studies are crucial for the preclinical development of TI-9 as a potential therapeutic agent for cancer treatment. Further investigations may include pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and combination studies with other anti-cancer agents to explore synergistic effects.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. sites.math.duke.edu [sites.math.duke.edu]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
Application Notes: Quantifying Apoptosis in Response to Tubulin Inhibitor 9
Introduction
Tubulin inhibitor 9 is a potent anti-mitotic agent that disrupts microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] By inhibiting tubulin polymerization, this compound induces cell cycle arrest, primarily at the G2/M phase, which subsequently leads to the activation of the apoptotic cascade.[2][3] These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound using three common and robust methods: Annexin V/PI Staining, Caspase-Glo® 3/7 Assay, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay.
Mechanism of Action: Tubulin Inhibition Leading to Apoptosis
Tubulin inhibitors interfere with the assembly or disassembly of microtubules, which are essential components of the mitotic spindle.[1] This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[3] If the cell is unable to resolve this arrest, it triggers the intrinsic apoptotic pathway. This process is often characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of a cascade of caspases, which are the executioners of apoptosis.[2] Caspase-3 and -7 are key effector caspases that cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[4]
"Tubulin_Inhibitor_9" [label="this compound", fillcolor="#FBBC05"]; "Microtubule_Disruption" [label="Microtubule Disruption", fillcolor="#F1F3F4"]; "Mitotic_Arrest" [label="Mitotic Arrest (G2/M Phase)", fillcolor="#F1F3F4"]; "Apoptotic_Signal" [label="Pro-Apoptotic Signaling", fillcolor="#F1F3F4"]; "Caspase_Activation" [label="Caspase Activation\n(Caspase-3/7)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis\n(DNA Fragmentation, Membrane Blebbing)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Tubulin_Inhibitor_9" -> "Microtubule_Disruption" [color="#5F6368"]; "Microtubule_Disruption" -> "Mitotic_Arrest" [color="#5F6368"]; "Mitotic_Arrest" -> "Apoptotic_Signal" [color="#5F6368"]; "Apoptotic_Signal" -> "Caspase_Activation" [color="#5F6368"]; "Caspase_Activation" -> "Apoptosis" [color="#5F6368"]; }
Figure 1. Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize representative quantitative data from experiments assessing apoptosis in K562 cells treated with this compound for 48 hours.
Table 1: Apoptosis Detection by Annexin V/PI Staining
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.15 | 75.8 ± 3.5 | 15.4 ± 2.2 | 8.8 ± 1.3 |
| 0.30 | 50.1 ± 4.2 | 30.7 ± 3.1 | 19.2 ± 2.5 |
| 0.60 | 25.6 ± 3.9 | 45.3 ± 4.0 | 29.1 ± 3.3 |
Table 2: Caspase-3/7 Activity
| Treatment Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 (Vehicle Control) | 15,340 ± 1,250 | 1.0 |
| 0.15 | 48,970 ± 3,800 | 3.2 |
| 0.30 | 95,280 ± 7,500 | 6.2 |
| 0.60 | 185,600 ± 14,200 | 12.1 |
Table 3: DNA Fragmentation by TUNEL Assay
| Treatment Concentration (µM) | TUNEL-Positive Cells (%) |
| 0 (Vehicle Control) | 1.8 ± 0.5 |
| 0.15 | 18.5 ± 2.1 |
| 0.30 | 42.3 ± 3.8 |
| 0.60 | 75.9 ± 5.4 |
Experimental Protocols
1. Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[5]
"Cell_Treatment" [label="1. Treat cells with\nthis compound", fillcolor="#F1F3F4"]; "Harvest_Wash" [label="2. Harvest and wash cells\nwith cold PBS", fillcolor="#F1F3F4"]; "Resuspend" [label="3. Resuspend in\nAnnexin V Binding Buffer", fillcolor="#F1F3F4"]; "Stain" [label="4. Add Annexin V-FITC and\nPropidium Iodide (PI)", fillcolor="#FBBC05"]; "Incubate" [label="5. Incubate for 15 min\nat RT in the dark", fillcolor="#F1F3F4"]; "Analyze" [label="6. Analyze by\nFlow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Treatment" -> "Harvest_Wash" [color="#5F6368"]; "Harvest_Wash" -> "Resuspend" [color="#5F6368"]; "Resuspend" -> "Stain" [color="#5F6368"]; "Stain" -> "Incubate" [color="#5F6368"]; "Incubate" -> "Analyze" [color="#5F6368"]; }
Figure 2. Experimental workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Protocol:
-
Seed and treat cells with various concentrations of this compound (e.g., 0.15, 0.3, 0.6 µM) and a vehicle control for the desired time period (e.g., 24-72 hours).[2]
-
Harvest the cells by centrifugation. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[7]
2. Caspase-Glo® 3/7 Assay
This is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis.[8]
"Plate_Cells" [label="1. Plate cells in a\nwhite-walled 96-well plate", fillcolor="#F1F3F4"]; "Treat_Cells" [label="2. Treat with\nthis compound", fillcolor="#F1F3F4"]; "Add_Reagent" [label="3. Add Caspase-Glo® 3/7 Reagent\nto each well", fillcolor="#FBBC05"]; "Incubate" [label="4. Incubate at RT\n(30 min - 3 hours)", fillcolor="#F1F3F4"]; "Measure" [label="5. Measure luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Plate_Cells" -> "Treat_Cells" [color="#5F6368"]; "Treat_Cells" -> "Add_Reagent" [color="#5F6368"]; "Add_Reagent" -> "Incubate" [color="#5F6368"]; "Incubate" -> "Measure" [color="#5F6368"]; }
Figure 3. Workflow for the Caspase-Glo® 3/7 assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a white-walled 96-well plate in a final volume of 100 µL.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[2]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.[2][3]
-
Measure the luminescence of each well using a luminometer.
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.[9]
"Cell_Culture" [label="1. Culture and treat cells\non coverslips/slides", fillcolor="#F1F3F4"]; "Fix_Permeabilize" [label="2. Fix and permeabilize\nthe cells", fillcolor="#F1F3F4"]; "TUNEL_Reaction" [label="3. Incubate with TdT\nreaction cocktail", fillcolor="#FBBC05"]; "Wash" [label="4. Wash to remove\nunincorporated nucleotides", fillcolor="#F1F3F4"]; "Visualize" [label="5. Visualize by\nfluorescence microscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Fix_Permeabilize" [color="#5F6368"]; "Fix_Permeabilize" -> "TUNEL_Reaction" [color="#5F6368"]; "TUNEL_Reaction" -> "Wash" [color="#5F6368"]; "Wash" -> "Visualize" [color="#5F6368"]; }
Figure 4. TUNEL assay experimental workflow.
Materials:
-
TUNEL Assay Kit (e.g., fluorescent-based)
-
Coverslips or chamber slides
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or chamber slides and treat with this compound and a vehicle control.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[10]
-
Wash again with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[10]
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction cocktail for 60 minutes at 37°C in a humidified chamber.[11]
-
Wash the cells to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bosterbio.com [bosterbio.com]
- 6. mdpi.com [mdpi.com]
- 7. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL assay - Wikipedia [en.wikipedia.org]
- 10. kumc.edu [kumc.edu]
- 11. Frontiers | Potential anticancer effects of Peganum harmala in human papillomavirus-related cervical and head and neck cancer cells [frontiersin.org]
Application Notes and Protocols for Administration of Tubulin Inhibitors in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Tubulin inhibitor 9" was not identified in the available literature. The following application notes and protocols are based on data from various reported tubulin inhibitors used in animal studies and are intended to serve as a representative guide. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Tubulin inhibitors are a class of microtubule-targeting agents that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] They represent a clinically validated target for anticancer therapeutics.[2] This document provides detailed protocols and data for the administration of tubulin inhibitors in preclinical animal models, focusing on xenograft studies in mice.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from animal studies for several representative tubulin inhibitors.
Table 1: In Vivo Efficacy of Various Tubulin Inhibitors
| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Frequency | Outcome |
| T115 (99) | Mouse Xenograft | Not Specified | Intraperitoneal (i.p.) | Not Specified | Not Specified | Significantly inhibited tumor growth.[3] |
| Compound [I] | MCF-7 Xenograft Mouse Model | Breast Cancer | Intraperitoneal (i.p.) | 20 mg/kg | For 21 days | 68.95% average tumor growth inhibition.[4] |
| Compound [I] | 4T1 Xenograft Mouse Model | Breast Cancer | Intravenous (i.v.) | 5, 10, 20 mg/kg | Every other day for 12 days | 49.2%, 58.1%, and 84.0% tumor growth inhibition, respectively.[5] |
| S-72 | MCF7/T Xenograft Mouse Model | Paclitaxel-Resistant Breast Cancer | Not Specified | 10 mg/kg | Not Specified | 60.1% tumor growth inhibition.[6] |
| S-72 | MX-1/T Xenograft Model | Paclitaxel-Resistant Breast Cancer | Not Specified | 10 mg/kg | Not Specified | 87.8% tumor growth inhibition.[6] |
| Tubulozole | Syngeneic Mouse Model (C3H/He or C57BL/6) | MO4 or Lewis Lung Carcinoma | Oral Gavage | 80 mg/kg or 160 mg/kg | Single dose | Used in combination with irradiation.[1] |
Table 2: Toxicological Data for Selected Tubulin Inhibitors
| Compound | Animal Model | Maximum Tolerated Dose (MTD) / LD10 | Observed Toxicities |
| T115 (99) | Mouse | 400 mg/kg | Well-tolerated; no cytotoxicity against normal fibroblast cell lines.[3] |
| Compound 89 | Mouse | Not specified | No observable toxicity at therapeutic doses.[2] |
| Rhizoxin | Mouse | LD10: 2.8 mg/kg (single i.v. injection) | Transient changes in erythrocytes and leukocytes, local phlebitis, diarrhea, spermatogenic arrest.[7] |
| 1069C85 | Mouse | LD10 mentioned but value not specified | Neurotoxicity, pancytopenia, gastrointestinal damage.[8] |
Experimental Protocols
Murine Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Female athymic nude mice (e.g., BALB/c-nu), 6-8 weeks old[6]
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles
-
Calipers
Procedure:
-
Culture cancer cells to a sufficient number. Harvest and resuspend viable cells in sterile PBS or medium at a desired concentration (e.g., 5 x 10^5 cells per injection).[1]
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 5-7 mm in diameter) before initiating treatment.[1]
-
Monitor animal body weight and general health throughout the experiment.[1]
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (length x width^2) / 2.[1]
Drug Preparation and Administration
This protocol outlines the preparation and administration of the tubulin inhibitor.
Materials:
-
Tubulin inhibitor compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water, DMSO, saline with Tween 80)[1][8]
-
Appropriate administration equipment (e.g., gavage needles for oral administration, syringes for injection)
Procedure:
-
Preparation: Prepare a suspension or solution of the tubulin inhibitor in a suitable vehicle at the desired concentration. The choice of vehicle should be based on the solubility of the compound and route of administration.
-
Administration:
-
The dosage and frequency will depend on the specific compound and the experimental design (refer to Table 1).
-
A vehicle control group should always be included in the study.
Evaluation of Antitumor Efficacy
This protocol details the assessment of the inhibitor's effect on tumor growth.
Procedure:
-
Continue monitoring tumor volume and body weight as described in section 3.1.
-
The primary endpoint is often tumor growth inhibition (TGI). TGI can be calculated at the end of the study.
-
Euthanize animals when tumors reach a predetermined size or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
-
At the end of the study, excise the tumors and weigh them.
Histological and Immunohistochemical Analysis (Optional)
This protocol can be used for further analysis of the tumor tissue.
Procedure:
-
Fix excised tumors in formalin and embed them in paraffin.[1]
-
Prepare histological sections and stain with Hematoxylin and Eosin (H&E) to assess tumor morphology and necrosis.[1][6]
-
Perform immunohistochemistry to analyze markers for:
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a tubulin inhibitor in a xenograft mouse model.
Signaling Pathway
The diagram below shows the general signaling pathway by which tubulin inhibitors induce apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 5. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 6. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I trial and pharmacokinetics of the tubulin inhibitor 1069C85--a synthetic agent binding at the colchicine site designed to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of a Tubulin Inhibitor to the Colchicine Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, a globular protein that polymerizes into microtubules, is a critical component of the cytoskeleton. Microtubules are essential for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubule assembly and disassembly is a key target for anticancer drug development.[2][3] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4][5] These inhibitors are broadly classified based on their binding site on the tubulin dimer, with the colchicine, vinca, and taxane binding sites being the most well-characterized.[3]
This document provides a detailed protocol for the molecular docking of a representative tubulin inhibitor to the colchicine binding site. The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is a target for numerous small molecule inhibitors that prevent microtubule polymerization.[6][7][8] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode, affinity, and intermolecular interactions.[9] These studies are instrumental in the rational design and optimization of novel tubulin inhibitors.
Mechanism of Action of Colchicine-Site Tubulin Inhibitors
Tubulin inhibitors that bind to the colchicine site interfere with microtubule dynamics by inhibiting the polymerization of tubulin dimers.[1][2] This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis. The following diagram illustrates this general signaling pathway.
Caption: General signaling pathway of a colchicine-site tubulin inhibitor.
Experimental Workflow for Molecular Docking
The following diagram outlines the typical workflow for a molecular docking study of a tubulin inhibitor.
Caption: Workflow for molecular docking of a tubulin inhibitor.
Detailed Experimental Protocols
Protein Preparation
This protocol describes the preparation of the tubulin protein structure for docking. The crystal structure of tubulin in complex with a known colchicine-site inhibitor (PDB ID: 4O2B) is used as a starting point.[6][10]
Materials:
-
Molecular graphics software (e.g., PyMOL, UCSF Chimera)
-
Molecular modeling software (e.g., AutoDock Tools, MOE)
-
Protein Data Bank (PDB) entry: 4O2B
Procedure:
-
Download the PDB file: Obtain the crystal structure of tubulin (PDB ID: 4O2B) from the RCSB Protein Data Bank.
-
Prepare the protein:
-
Load the PDB file into a molecular modeling software.
-
Remove water molecules and any co-crystallized ligands and ions.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).
-
Ligand Preparation
This protocol details the preparation of the tubulin inhibitor ligand for docking.
Materials:
-
2D structure of the tubulin inhibitor (e.g., in SDF or MOL2 format)
-
Molecular modeling software (e.g., Avogadro, AutoDock Tools)
Procedure:
-
Obtain the ligand structure: Draw the 2D structure of the tubulin inhibitor or obtain it from a chemical database.
-
Generate a 3D conformation: Convert the 2D structure to a 3D conformation using a molecular modeling tool.
-
Energy minimize the ligand: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds and assign charges:
-
Define the rotatable bonds in the ligand.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).
-
Molecular Docking Simulation
This protocol describes how to perform the molecular docking simulation using AutoDock Vina.
Materials:
-
Prepared protein and ligand files (PDBQT format)
-
AutoDock Vina software
-
A configuration file for AutoDock Vina
Procedure:
-
Define the binding site (Grid Box):
-
Identify the colchicine binding site at the interface of the α- and β-tubulin subunits.
-
Define a grid box that encompasses the entire binding site. The center and dimensions of the grid box should be specified in the configuration file. For PDB ID 4O2B, the approximate center can be determined from the coordinates of the co-crystallized ligand.
-
-
Create a configuration file: Prepare a text file specifying the paths to the protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Run the docking simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze the results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
Analysis of Docking Results
This protocol outlines the steps for analyzing the results of the molecular docking simulation.
Materials:
-
Docking output file
-
Molecular graphics software (e.g., PyMOL, UCSF Chimera)
-
LigPlot+ or similar software for interaction analysis
Procedure:
-
Visualize the binding poses: Load the protein structure and the docked ligand poses into a molecular visualization tool.
-
Identify the best binding pose: The pose with the lowest binding energy is typically considered the most favorable.
-
Analyze intermolecular interactions:
-
Examine the interactions between the best-ranked pose and the amino acid residues in the binding site.
-
Identify hydrogen bonds, hydrophobic interactions, and any other significant interactions. Tools like LigPlot+ can be used to generate 2D diagrams of these interactions.
-
-
Calculate RMSD (optional): If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good prediction.[11]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from molecular docking studies of tubulin inhibitors targeting the colchicine binding site. The values presented are hypothetical and for illustrative purposes.
| Tubulin Inhibitor | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Inhibitor 9 (Example) | -9.5 | 1.2 | Asn258, Ala180 | Cys241, Leu248, Ala316, Val318, Ile378 |
| Colchicine (Reference) | -8.2 | N/A | Thr179, Asn258 | Cys241, Leu255, Ala316, Val318, Ala354 |
Conclusion
Molecular docking is a powerful computational tool for investigating the interactions between tubulin inhibitors and their target protein. The protocols outlined in this document provide a comprehensive guide for researchers to perform and analyze molecular docking studies of inhibitors targeting the colchicine binding site of tubulin. The insights gained from these studies can significantly contribute to the discovery and development of novel and more effective anticancer agents.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Tubulin Inhibitor 9 In Vitro
Welcome to the technical support center for Tubulin Inhibitor 9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. While it may dissolve in a 100% organic solvent like DMSO, adding this stock to an aqueous buffer drastically lowers the solvent's solvating power, causing the compound to crash out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to test if the precipitation is concentration-dependent. Try lowering the final concentration of this compound in your assay.
-
Decrease the DMSO Stock Concentration: Preparing a less concentrated initial stock in DMSO can sometimes help. When a smaller volume of a more dilute stock is added to the aqueous buffer, the localized concentration gradient is less steep, which can prevent immediate precipitation.
-
Optimize the Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5-1% DMSO, while some biochemical assays might allow for higher concentrations. Ensure your final DMSO concentration is as high as your assay can tolerate without affecting the results, as this will improve the inhibitor's solubility.
-
Use a Co-solvent System: Consider preparing your stock solution in a mixture of solvents. For example, a combination of DMSO and ethanol, or DMSO and polyethylene glycol (PEG), may improve solubility upon aqueous dilution.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to break up aggregates and re-dissolve the precipitate.[1] However, be cautious as this may only create a temporary suspension.
-
Pre-warm the Assay Buffer: Gently warming the assay buffer before adding the inhibitor stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental components.
Q2: What are the recommended solvents and stock concentrations for this compound?
A2: The choice of solvent and stock concentration is critical for preventing solubility issues. Based on internal validation, the following solvents are recommended.
Data Presentation: Solubility and Stock Concentrations
| Solvent | Maximum Stock Concentration | Recommended Storage | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | -20°C, desiccated | Preferred solvent for initial stock preparation. |
| Ethanol (100%) | 2 mM | -20°C | May be suitable for some assays, but evaporation can be an issue. |
| N,N-Dimethylformamide (DMF) | 5 mM | -20°C | Use with caution due to higher toxicity in cell-based assays. |
| 1:1 DMSO:PEG300 | 8 mM | 4°C | The addition of PEG300 can improve aqueous compatibility. |
Note: It is crucial to determine the kinetic solubility of this compound in your specific assay buffer. Even if a high concentration stock is prepared, the compound may not be soluble at the desired final assay concentration.
Q3: Can I use surfactants or detergents to improve the solubility of this compound in my biochemical assay?
A3: Yes, for cell-free biochemical assays, non-ionic detergents can be very effective at improving the solubility of hydrophobic compounds like this compound.
Recommended Detergents for Biochemical Assays:
| Detergent | Recommended Final Concentration | Considerations |
| Tween-20 | 0.01% - 0.05% | Generally well-tolerated in enzyme assays.[1] |
| Triton X-100 | 0.01% - 0.05% | Similar to Tween-20, effective at preventing aggregation.[1] |
| Pluronic F-68 | 0.02% - 0.1% | Can be a good option for preventing precipitation. |
Important: Detergents are generally not suitable for cell-based assays as they can disrupt cell membranes.[1] Always perform a control experiment to ensure the chosen detergent does not interfere with your assay components or readout.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Performing a Tubulin Polymerization Assay with this compound
Objective: To assess the inhibitory effect of this compound on tubulin polymerization in a cell-free system, while minimizing solubility issues.
Materials:
-
Tubulin protein
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound (10 mM stock in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a working solution of this compound:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
From these DMSO dilutions, prepare intermediate dilutions in pre-warmed General Tubulin Buffer. It is critical to add the DMSO stock to the buffer and mix immediately to minimize precipitation. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
-
Set up the assay plate:
-
On ice, add the appropriate volume of the diluted this compound, positive control, or negative control (DMSO) to the wells of the 96-well plate.
-
Add the tubulin protein to each well.
-
The final volume in each well should be consistent.
-
-
Initiate polymerization:
-
Place the plate in the microplate reader and allow it to equilibrate to 37°C.
-
Initiate the polymerization reaction by adding a small volume of concentrated GTP to each well.
-
-
Monitor polymerization:
-
Immediately begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound.
-
Determine the rate of polymerization and calculate the IC₅₀ value for the inhibitor.
-
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
Technical Support Center: Optimizing Tubulin Inhibitor 9 for G2/M Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tubulin Inhibitor 9 to induce G2/M cell cycle arrest. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] By interfering with the polymerization or depolymerization of tubulin subunits, this compound prevents the proper formation and function of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition, and can ultimately induce apoptosis (programmed cell death).
Q2: What is a typical starting concentration range for optimizing this compound?
A2: For a new tubulin inhibitor, a broad concentration range should be tested initially to determine the dose-response relationship in your specific cell line. A common starting point is a logarithmic dilution series ranging from 10 nM to 100 µM. This range allows for the determination of the half-maximal inhibitory concentration (IC50) for cell viability, which can then be used to select a more refined range of concentrations for inducing G2/M arrest.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the concentration of the inhibitor. A typical starting point is 24 hours. However, it is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the time point at which the maximal G2/M arrest is observed with minimal cytotoxicity.
Q4: Can this compound have off-target effects?
A4: While designed to target tubulin, high concentrations of any inhibitor can lead to off-target effects. It is crucial to correlate the observed G2/M arrest with direct effects on microtubule organization. Off-target effects can sometimes manifest as unexpected cellular morphologies or a lack of a clear dose-dependent G2/M arrest. If off-target effects are suspected, consider using lower concentrations or comparing the results with other known tubulin inhibitors.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for G2/M Arrest
This protocol describes a systematic approach to identify the optimal concentration of this compound for inducing G2/M phase cell cycle arrest in a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well cell culture plates
-
MTT or other cell viability assay kit
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
Part 1: Initial Dose-Response and IC50 Determination (MTT Assay)
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 24 or 48 hours).
-
Cell Viability Assay: Perform an MTT assay or a similar cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Part 2: Concentration Optimization for G2/M Arrest (Flow Cytometry)
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Based on the IC50 value from Part 1, select a range of concentrations to test for G2/M arrest. A good starting point is to use concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control.
-
Incubation: Treat the cells for the desired incubation time (e.g., 24 hours).
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The optimal concentration will show a significant increase in the G2/M population with a corresponding decrease in the G0/G1 and S phase populations, without excessive cell death (sub-G1 peak).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol provides a detailed method for preparing and analyzing cells for cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect both adherent and floating cells to ensure all cells, including those that may have detached due to treatment, are analyzed. Centrifuge to pellet the cells.
-
Wash: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Storage: Store the fixed cells at 4°C for at least 2 hours. For longer storage, cells can be kept at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the DNA content channel (e.g., FL2-A).
-
Gating Strategy: Gate on the main cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris. Then, create a histogram of the PI signal (FL2-A) to visualize the cell cycle distribution.
Data Presentation
Table 1: Example IC50 Values of Tubulin Inhibitors in Various Cancer Cell Lines
| Tubulin Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Paclitaxel | MCF-7 | Breast | 5 - 15 |
| A549 | Lung | 10 - 25 | |
| HeLa | Cervical | 2 - 8 | |
| Colchicine | HCT-116 | Colon | 15 - 40 |
| Jurkat | Leukemia | 5 - 20 | |
| Vincristine | HL-60 | Leukemia | 2 - 10 |
| K562 | Leukemia | 3 - 12 |
Note: These are example values from the literature and may vary depending on experimental conditions. It is essential to determine the IC50 for your specific cell line and experimental setup.
Table 2: Example of Expected Cell Cycle Distribution after Treatment with an Optimal Concentration of this compound
| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 60 - 70 | 15 - 25 | 10 - 15 | < 5 |
| This compound | 10 - 20 | 5 - 15 | 60 - 80 | 5 - 15 |
Troubleshooting Guide
Issue 1: Low percentage of cells arrested in G2/M.
-
Possible Cause: Suboptimal inhibitor concentration.
-
Solution: Perform a more detailed dose-response curve around the initially tested concentrations. Increase the concentration of this compound incrementally.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to identify the optimal treatment duration.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to tubulin inhibitors. Confirm the activity of a known tubulin inhibitor (e.g., paclitaxel or colchicine) in your cell line as a positive control.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Issue 2: High levels of cell death (large sub-G1 peak) even at low concentrations.
-
Possible Cause: High cell line sensitivity.
-
Solution: Your cell line may be particularly sensitive to this inhibitor. Test a lower range of concentrations (e.g., in the picomolar to low nanomolar range).
-
-
Possible Cause: Prolonged incubation.
-
Solution: Reduce the incubation time. A shorter exposure may be sufficient to induce G2/M arrest without triggering widespread apoptosis.
-
-
Possible Cause: DMSO toxicity.
-
Solution: Ensure the final DMSO concentration in the culture medium is below 0.1%. Always include a vehicle-only control to assess the effect of the solvent.
-
Issue 3: Poor resolution of cell cycle phases in the flow cytometry histogram.
-
Possible Cause: Cell clumping.
-
Solution: Ensure a single-cell suspension before and after fixation. Gently pipette or pass the sample through a cell strainer if necessary.
-
-
Possible Cause: Incorrect staining procedure.
-
Solution: Ensure complete removal of ethanol after fixation and proper resuspension in the PI/RNase A staining solution. Incubate for the recommended time in the dark.
-
-
Possible Cause: Inadequate RNase A treatment.
-
Solution: Ensure that RNase A is active and used at the correct concentration to eliminate RNA, which can also be stained by PI.
-
-
Possible Cause: Instrument settings.
-
Solution: Adjust the flow rate to a low setting for better resolution. Ensure the voltage settings for the PI channel are optimized to place the G0/G1 peak at a reasonable position on the histogram.
-
Visualizations
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
Technical Support Center: Minimizing Off-Target Effects of Tubulin Inhibitor 9 (CYT997) in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tubulin inhibitor 9 (also known as CYT997 or Lexibulin). The focus of this guide is to anticipate and address potential issues related to off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CYT997)?
A1: this compound (CYT997) is a potent, orally bioavailable small molecule that functions as a microtubule-destabilizing agent.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation and dynamics of microtubules.[1] This leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[2][3]
Q2: What are off-target effects, and why are they a concern with small molecule inhibitors like this compound?
Q3: Has a comprehensive off-target profile for this compound been published?
A3: As of late 2025, a comprehensive, publicly available off-target profile for this compound, such as a broad-panel kinase screen, has not been extensively detailed in the scientific literature. Therefore, it is recommended that researchers empirically determine potential off-target effects within their specific experimental systems.
Q4: What are the typical on-target phenotypic effects of this compound in cultured cells?
A4: The primary on-target effects of this compound are consistent with the disruption of microtubule function and include:
-
G2/M phase cell cycle arrest: Inhibition of mitotic spindle formation prevents cells from progressing through mitosis.[2]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[3]
-
Changes in cell morphology: Disruption of the microtubule cytoskeleton can lead to cell rounding and loss of normal morphology.
-
Induction of Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS): CYT997 has been shown to induce ER stress and the production of ROS, which contribute to its apoptotic and autophagic effects.[2][4]
-
Inhibition of the JAK2/STAT3 pathway: In some cancer models, CYT997 has been observed to inhibit the JAK2/STAT3 signaling pathway.[3]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with known effects of tubulin disruption.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate with a Structurally Distinct Tubulin Inhibitor: Treat cells with a tubulin inhibitor from a different chemical class (e.g., a vinca alkaloid like vincristine or a taxane like paclitaxel, though taxanes stabilize rather than destabilize microtubules). If the phenotype is recapitulated, it is more likely to be an on-target effect related to microtubule disruption.[5]
-
Perform a Dose-Response Analysis: A clear, dose-dependent effect that correlates with the IC50 for cytotoxicity or tubulin polymerization inhibition suggests on-target activity. Off-target effects may occur at significantly higher or lower concentrations than the on-target IC50.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of β-tubulin. If the phenotype of tubulin knockdown mimics the effect of this compound, it provides strong evidence for an on-target mechanism.[6]
-
Issue 2: High levels of cytotoxicity are observed at concentrations that are not expected to fully inhibit tubulin polymerization.
-
Possible Cause: The inhibitor may be engaging with off-target molecules that are critical for cell survival, leading to toxicity independent of microtubule disruption.
-
Troubleshooting Steps:
-
Determine the Minimal Effective Concentration: Titrate this compound to the lowest concentration that elicits the expected on-target effect (e.g., G2/M arrest). If widespread cytotoxicity occurs at concentrations well below this, it may indicate off-target effects.
-
Compare with Other Tubulin Inhibitors: Assess the cytotoxicity of other tubulin inhibitors with different chemical scaffolds. If this compound is significantly more toxic at equimolar concentrations that produce similar levels of microtubule disruption, this could point to off-target toxicity.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in intact cells. A shift in the thermal stability of tubulin upon inhibitor binding would confirm on-target interaction at the concentrations used.[7][8]
-
Quantitative Data
The following table summarizes the reported cytotoxic potency of this compound (CYT997) in various human cancer cell lines. This data can be used as a reference for designing experiments and interpreting results.
| Cell Line | Cancer Type | IC50 (nM) |
| 143B | Osteosarcoma | 92.52 (24h), 78.71 (48h) |
| SJSA | Osteosarcoma | 103.21 (24h), 73.64 (48h) |
| U2OS | Osteosarcoma | 65.87 (24h), 52.93 (48h) |
| MG63 | Osteosarcoma | 71.93 (24h), 67.38 (48h) |
| SGC-7901 | Gastric Cancer | 70.35 (24h), 46.81 (48h) |
| MKN45 | Gastric Cancer | 77.92 (24h), 55.80 (48h) |
| AGS | Gastric Cancer | 62.74 (24h), 39.55 (48h) |
| BGC-823 | Gastric Cancer | 67.34 (24h), 45.09 (48h) |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Due to the lack of a specific off-target profile for this compound, the following are generalized protocols for key experiments to identify and validate off-target effects of small molecule inhibitors.
Protocol 1: Broad-Panel Kinase Screening
This protocol provides a general workflow for assessing the selectivity of an inhibitor against a large panel of kinases.
Methodology:
Many commercial vendors offer kinase screening services. The general principle involves measuring the activity of a large number of purified kinases in the presence and absence of the test compound. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[9][10]
Experimental Workflow:
Caption: Workflow for a typical in vitro kinase screening assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[7][8]
Methodology:
Cells are treated with the inhibitor or a vehicle control, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Affinity Chromatography-Mass Spectrometry
This proteomic approach can identify direct binding partners of a compound from a complex protein mixture.
Methodology:
The inhibitor is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the inhibitor are "pulled down," eluted, and identified by mass spectrometry.
Experimental Workflow:
References
- 1. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYT997(Lexibulin) induces apoptosis and autophagy through the activation of mutually reinforced ER stress and ROS in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial ROS accumulation inhibiting JAK2/STAT3 pathway is a critical modulator of CYT997-induced autophagy and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
improving the bioavailability of Tubulin inhibitor 9 for in vivo studies
Welcome to the Technical Support Center for Tubulin Inhibitor 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing low and inconsistent exposure. What are the likely causes?
A1: Low and variable bioavailability of hydrophobic compounds like many tubulin inhibitors is a common challenge. The primary reasons often include:
-
Poor Aqueous Solubility: this compound, as a small molecule targeting an intracellular protein, is likely to have low water solubility, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.
-
Low Permeability: While often lipophilic, other factors like molecular size can hinder the drug's ability to pass through the intestinal cell membranes.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be significantly metabolized before reaching systemic circulation, reducing the amount of active compound.[1]
-
Efflux Transporter Activity: The drug may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the gut wall, which actively transport it back into the GI lumen.[1]
Q2: What initial steps should I take to diagnose the bioavailability issue with this compound?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: If not already known, determine the compound's aqueous solubility, lipophilicity (LogP), and solid-state properties (crystalline vs. amorphous). This data is crucial for selecting a suitable formulation strategy.
-
Biopharmaceutical Classification System (BCS): Classify this compound. It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. This classification will guide your formulation development.
-
Identify the Rate-Limiting Step: Use in vitro assays to determine if the primary bottleneck is the dissolution rate or membrane permeability.
Q3: What are the most promising strategies to enhance the bioavailability of a potent, hydrophobic tubulin inhibitor like this compound?
A3: Several formulation strategies can significantly improve the exposure of poorly soluble drugs:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state, facilitating absorption.[1][2][3][4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.[6][7][8][9]
-
Nanoparticle Formulations: Reducing particle size to the nanoscale increases the surface area for dissolution. Various nanoparticle types like solid lipid nanoparticles (SLNs) and polymeric nanoparticles have been effective for other tubulin inhibitors.[10][11][12]
-
Prodrugs: Chemical modification to create a more soluble prodrug that converts to the active this compound in vivo can be a viable strategy. For example, the water-soluble phosphate prodrug of Combretastatin A-4 (CA-4P) was developed to overcome its poor solubility.[13][14][15]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High variability in plasma concentrations between animal subjects.
| Possible Cause | Troubleshooting/Optimization Steps |
| Poor Formulation & Drug Precipitation | The initial formulation may not maintain the drug in a solubilized state in the GI tract. Solution: Develop a more robust formulation like a SEDDS or an ASD with precipitation inhibitors.[1] |
| Food Effects | The presence or absence of food can significantly alter GI physiology and drug absorption. Solution: Standardize feeding conditions. Ensure animals are fasted for a consistent period before dosing.[16] |
| GI Motility Differences | Variations in gastric emptying and intestinal transit times can lead to inconsistent absorption. Solution: Consider controlled-release formulations to minimize the impact of these variations. |
Issue 2: Good in vitro dissolution but poor in vivo bioavailability.
| Possible Cause | Troubleshooting/Optimization Steps |
| First-Pass Metabolism | The drug is being extensively metabolized in the liver before reaching systemic circulation. Solution: Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically and experimentally permissible. Alternatively, explore formulations that promote lymphatic absorption (e.g., lipid-based systems), which can bypass the portal circulation.[17] |
| Efflux by Transporters (e.g., P-gp) | The drug is actively pumped out of intestinal cells. Colchicine-site inhibitors are often less susceptible, but this should still be considered.[5] Solution: Test if this compound is a P-gp substrate using in vitro cell models. Co-administration with a P-gp inhibitor could be a strategy. |
Data on Bioavailability Enhancement Strategies for Tubulin Inhibitors
The following table summarizes quantitative data from studies on improving the bioavailability of tubulin inhibitors, which can serve as a reference for formulating this compound.
| Compound | Formulation Strategy | Key Finding | Fold Increase in Bioavailability (Approx.) |
| Combretastatin A4 Phosphate (CA4P) | PELA-PLGA Composite Nanoparticles | Enhanced oral absorption and antitumor effect.[11] | Absolute bioavailability reached 77.6%[11] |
| Etoposide | Solid Lipid Nanoparticles (SLN) | Circumvented issues of low solubility and bioavailability.[10] | - |
| A Synthetic Colchicine-Site Inhibitor (1069C85) | Micronized Drug Formulation | Increased bioavailability by a factor of 2-4 compared to the non-micronized suspension.[18] | 2-4x |
| Hydrophobic Drugs (General) | Surfactant-Free Amorphous Sugar Matrix | Increased Cmax and AUC in dissolution studies.[6] | - |
Key Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS formulation for a hydrophobic compound like this compound.
1. Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials, magnetic stirrer, water bath.
2. Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-solvent. Titrate these mixtures with water and observe for the formation of a clear or bluish-white emulsion.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial based on the ratios determined from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (40-50°C) and stir with a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and record the time it takes to form a uniform emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Droplet sizes are typically in the range of 20-200 nm for a nanoemulsion.[1]
-
In Vitro Drug Release: Perform dissolution studies using a suitable dissolution apparatus to compare the release profile of the SEDDS formulation to the unformulated drug.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing an ASD.
1. Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) capable of dissolving both the drug and the polymer.
-
Rotary evaporator, round-bottom flask, vacuum oven.
2. Methodology:
-
Polymer and Solvent Selection: Screen various polymers for their ability to form a stable amorphous dispersion with this compound. The chosen solvent must be able to dissolve both components.
-
Preparation of the Solution:
-
Dissolve a specific ratio of this compound and the selected polymer in the chosen solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w).
-
Ensure complete dissolution by gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Scrape the solid film from the flask.
-
Dry the material further in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Gently grind the dried ASD into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating the formation of an amorphous system.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (absence of sharp Bragg peaks).
-
Dissolution Studies: To evaluate the enhancement in dissolution rate compared to the crystalline drug.
-
Visualizations
Signaling Pathway: Tubulin Inhibition and PI3K/Akt Modulation
This compound has been shown to modulate the PI3K/Akt signaling pathway.[19] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition can contribute to the anti-cancer effects of the drug.
Caption: PI3K/Akt signaling pathway and points of modulation by this compound.
Experimental Workflow: Bioavailability Enhancement
The following workflow outlines the logical steps for selecting and optimizing a formulation to improve the in vivo bioavailability of this compound.
Caption: Workflow for developing a formulation to enhance bioavailability.
Troubleshooting Logic Diagram
This diagram provides a logical path to troubleshoot common bioavailability issues.
Caption: Troubleshooting guide for poor bioavailability of tubulin inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. pharmtech.com [pharmtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Water-Soluble Combretastatin A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development Of Novel Liposome-Encapsulated Combretastatin A4 Acylated Derivatives: Prodrug Approach For Improving Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I trial and pharmacokinetics of the tubulin inhibitor 1069C85--a synthetic agent binding at the colchicine site designed to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
addressing P-glycoprotein mediated resistance to tubulin inhibitors
<Technical Support Center: Addressing P-glycoprotein Mediated Resistance to Tubulin Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding P-glycoprotein (P-gp) mediated resistance to tubulin inhibitors. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and how does it cause resistance to tubulin inhibitors?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that functions as an ATP-dependent efflux pump.[1] It actively transports a wide variety of structurally diverse compounds, including many chemotherapeutic drugs, out of the cell.[2] This efflux mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target, in this case, the tubulin proteins.[2] Many tubulin inhibitors, such as paclitaxel and vincristine, are known substrates for P-gp.[3] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2][4]
Q2: Which common tubulin inhibitors are substrates for P-gp?
A2: A significant number of tubulin inhibitors are susceptible to P-gp mediated efflux. This includes major classes of these agents:
-
Taxanes: Paclitaxel and Docetaxel[3]
-
Vinca Alkaloids: Vincristine and Vinblastine[3]
-
Colchicine Site Binders: Colchicine is a known P-gp substrate.[1]
The susceptibility of a tubulin inhibitor to P-gp efflux is a critical factor in the development of drug resistance.[5]
Q3: How can I confirm that the resistance I'm observing is P-gp mediated?
A3: To confirm P-gp mediated resistance, a combination of approaches is recommended:
-
Expression Analysis: Use Western blotting to detect the presence of P-gp (a ~170 kDa protein) in your resistant cell line lysates compared to a sensitive parental cell line.
-
Functional Assays: Perform dye efflux assays using P-gp substrates like Rhodamine 123 or Calcein-AM.[6][7] Resistant cells overexpressing P-gp will show lower intracellular accumulation of these fluorescent dyes. This effect should be reversible by known P-gp inhibitors.
-
Pharmacological Inhibition: Treat your resistant cells with a P-gp inhibitor (e.g., verapamil, tariquidar) in combination with the tubulin inhibitor.[4][8] A significant decrease in the IC50 value (sensitization) in the presence of the P-gp inhibitor is strong evidence for P-gp's involvement.
Q4: What are P-gp inhibitors and how do they work?
A4: P-gp inhibitors, also known as P-gp modulators or chemosensitizers, are compounds that can reverse P-gp-mediated multidrug resistance. They work through several mechanisms:
-
Competitive Inhibition: Many inhibitors are also P-gp substrates and compete with the anticancer drug for binding to the transporter, thereby reducing the efflux of the chemotherapeutic agent.[4]
-
Direct Inhibition: Some inhibitors bind to P-gp and allosterically inhibit its transport function without being transported themselves.
-
Inhibition of ATP Hydrolysis: Certain compounds can interfere with the ATPase activity of P-gp, which is essential for the energy-dependent efflux process.[9]
Generations of P-gp inhibitors have been developed, with third-generation inhibitors like tariquidar and zosuquidar showing higher potency and specificity.[8]
Q5: My P-gp inhibitor isn't reversing the resistance. What could be the reason?
A5: There are several potential reasons for this observation:
-
Non-P-gp Resistance Mechanisms: The resistance may be multifactorial or caused by other mechanisms, such as target alterations (tubulin mutations), upregulation of other efflux pumps (e.g., MRP1), or alterations in apoptotic pathways.[5]
-
Inhibitor Concentration: The concentration of the P-gp inhibitor may be insufficient to effectively block P-gp activity. It's crucial to use a concentration that is known to be effective from literature or preliminary experiments.
-
Inhibitor is also a Substrate: Some P-gp inhibitors are also substrates and their effectiveness can be limited by their own efflux.[4]
-
Cell Line Specificity: The expression and activity of P-gp can vary significantly between different cell lines, and the effectiveness of a particular inhibitor may also be cell-line dependent.[10]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High IC50 for Paclitaxel, but Western blot for P-gp is negative or weak. | Resistance is likely not mediated by P-gp. Other mechanisms could be at play, such as tubulin mutations, overexpression of βIII-tubulin, or other ABC transporters.[5] | Investigate other resistance mechanisms. Sequence the tubulin gene for mutations. Perform qPCR or Western blot for other transporters like MRP1 or BCRP. |
| P-gp inhibitor (e.g., Verapamil) shows toxicity at effective concentrations. | First-generation P-gp inhibitors like verapamil can have off-target effects and intrinsic toxicity at the high concentrations needed for P-gp inhibition.[4] | Use a more potent and specific third-generation P-gp inhibitor such as tariquidar or zosuquidar, which are effective at lower, non-toxic concentrations.[8] |
| Inconsistent results in Rhodamine 123 or Calcein-AM efflux assays. | Variability in cell density, dye concentration, incubation time, or instrument settings. Cell health can also affect dye uptake and efflux. | Standardize your protocol meticulously. Ensure consistent cell seeding density and health. Optimize dye concentration and incubation times for your specific cell line. Use a positive control (known P-gp overexpressing cell line) and a negative control (parental sensitive cell line). |
| The fold-resistance of my cell line is low, but I still suspect P-gp involvement. | Low-level overexpression of P-gp can confer a modest level of resistance that may be clinically relevant. | A functional assay (e.g., Rhodamine 123 efflux) is more sensitive than a Western blot for detecting low levels of P-gp activity.[11] A statistically significant reversal of resistance with a potent P-gp inhibitor would confirm its involvement. |
Section 3: Quantitative Data Summary
Table 1: Example IC50 Values for Tubulin Inhibitors in P-gp Negative vs. P-gp Overexpressing Cell Lines.
| Cell Line Pair | Drug | Parental (Sensitive) IC50 (nM) | P-gp Overexpressing (Resistant) IC50 (nM) | Fold Resistance |
| KB-3-1 / KB-V1[12] | Doxorubicin | 20 | 11,000 | 550 |
| Vinblastine | 1.1 | 300 | 273 | |
| Paclitaxel | 2.5 | 1,500 | 600 | |
| K562 / K562/Adr[12] | Doxorubicin | 120 | 15,000 | 125 |
| Paclitaxel | 12 | 1,800 | 150 |
Table 2: Efficacy of P-gp Inhibitors in Reversing Tubulin Inhibitor Resistance.
| Resistant Cell Line | Tubulin Inhibitor | P-gp Inhibitor | Tubulin Inhibitor IC50 (nM) - Alone | Tubulin Inhibitor IC50 (nM) - With P-gp Inhibitor | Fold Reversal |
| LCC6MDR | Paclitaxel | EC31 (250 nM) | ~1000 | ~10 | ~100 |
| P388/ADR | Vincristine | EC31 (250 nM) | ~800 | ~20 | ~40 |
| K562/P-gp | Doxorubicin | EC31 (250 nM) | ~10,000 | ~200 | ~50 |
Data for Table 2 was conceptually derived from findings indicating EC31 reverses resistance with an EC50 in the nanomolar range.[13]
Section 4: Experimental Protocols
Protocol 1: Assessing P-gp Function with a Rhodamine 123 Efflux Assay
This protocol measures the activity of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
Materials:
-
Sensitive (parental) and resistant cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Verapamil, Tariquidar)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Pre-treatment with Inhibitor: Remove the culture medium. Wash cells once with warm PBS. Add medium containing the P-gp inhibitor at the desired concentration to the appropriate wells. Add medium with vehicle control (e.g., DMSO) to other wells. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of 1-5 µM.[7] Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Remove the medium containing Rhodamine 123 and inhibitor. Wash the cells three times with ice-cold PBS to stop the efflux.
-
Quantification:
-
Plate Reader: Add cell lysis buffer and measure the fluorescence (Excitation ~485 nm, Emission ~530 nm).
-
Flow Cytometer: Harvest cells by trypsinization, resuspend in PBS, and analyze immediately.[14]
-
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells, and between resistant cells with and without the P-gp inhibitor. Lower fluorescence indicates higher P-gp activity.
Protocol 2: Determining Drug Sensitivity (IC50) with an MTT Assay
This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Adherent cells
-
Complete cell culture medium
-
Tubulin inhibitor
-
P-gp inhibitor (for reversal studies)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[15]
-
Drug Treatment: Prepare serial dilutions of the tubulin inhibitor in culture medium, with or without a fixed concentration of a P-gp inhibitor.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the absorbance data to the vehicle control (100% viability). Plot the percentage of viability versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][17]
Section 5: Visualizations
Caption: P-gp uses ATP to efflux tubulin inhibitors, reducing intracellular drug levels.
Caption: Workflow to confirm P-glycoprotein's role in drug resistance.
Caption: Troubleshooting failure to reverse P-gp mediated resistance.
Caption: Simplified signaling pathways leading to P-gp upregulation.[18][19][20]
References
- 1. Recent Progress in Understanding the Mechanism of P-Glycoprotein-mediated Drug Efflux - ProQuest [proquest.com]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pilot Study to Assess the Efficacy of Tariquidar to Inhibit P-glycoprotein at the Human Blood–Brain Barrier with (R)-11C-Verapamil and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. scribd.com [scribd.com]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of P-glycoprotein mediated multidrug resistance by stemofoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 [mdpi.com]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. clyte.tech [clyte.tech]
- 18. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
refining protocols for long-term treatment with Tubulin inhibitor 9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tubulin Inhibitor 9 in long-term treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, small molecule inhibitor of tubulin polymerization.[1][2] It binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1][3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, and can subsequently induce apoptosis in rapidly dividing cells.[1][2]
Q2: What are the expected morphological changes in cells treated with this compound?
Upon treatment with this compound, cells are expected to exhibit significant morphological changes. These include a loss of normal cell shape, rounding, and detachment from the culture surface.[1] These changes are a direct result of the disruption of the microtubule cytoskeleton.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A starting point for these experiments can be guided by preclinical data on similar compounds.
Q4: How can I assess the effectiveness of this compound in my experiments?
The effectiveness of this compound can be assessed through various methods:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the cytotoxic effects.
-
Cell Cycle Analysis (by flow cytometry): To confirm G2/M arrest.[1]
-
Immunofluorescence Staining of Tubulin: To visualize the disruption of the microtubule network.[1]
-
Western Blotting: To analyze the expression of proteins involved in cell cycle and apoptosis (e.g., Cyclin B1, cleaved PARP).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no cytotoxic effect observed. | Drug Inactivity: The compound may have degraded. | Store the inhibitor at the recommended temperature and protect it from light. Prepare fresh stock solutions regularly. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance. | Test a wider range of concentrations. Consider using a different cell line or investigating mechanisms of resistance. | |
| Incorrect Dosage: The concentration used may be too low. | Perform a dose-response curve to determine the optimal IC50 for your cell line. | |
| Cells recover after drug removal. | Reversible Inhibition: The effect of the inhibitor may be reversible at the concentration and duration used.[1] | For long-term studies, continuous exposure may be necessary. Optimize the treatment schedule. |
| High levels of cell death in control group. | Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Inconsistent results between experiments. | Variability in Cell Culture: Cell passage number, confluency, and health can affect drug response. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are healthy before starting the experiment. |
| Pipetting Errors: Inaccurate pipetting of the inhibitor. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Development of drug resistance in long-term cultures. | Upregulation of Efflux Pumps: Overexpression of drug efflux pumps like P-glycoprotein (P-gp) can reduce intracellular drug concentration.[5][6] | Consider co-treatment with an efflux pump inhibitor. Assess the expression of P-gp. |
| Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can affect drug binding.[5][6] | Analyze the expression of β-tubulin isotypes (e.g., βIII-tubulin) by western blot or qPCR. | |
| Mutations in Tubulin: Mutations in the tubulin protein can prevent inhibitor binding.[7] | Sequence the tubulin genes in resistant cells to identify potential mutations. |
Experimental Protocols
Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 70% ice-cold ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
References
- 1. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Tubulin Inhibitors in Solution
General Troubleshooting Guide for Tubulin Inhibitor Stability
This guide addresses common challenges researchers may face concerning the stability of tubulin inhibitors in solution, offering potential causes and actionable troubleshooting steps.
Q1: My tubulin inhibitor precipitated out of solution after preparation or during storage. What should I do?
Potential Causes:
-
Low Solubility: The inhibitor's intrinsic solubility in the chosen solvent may be poor.
-
Incorrect Solvent: The solvent may not be optimal for this specific inhibitor.
-
Concentration Too High: The stock solution concentration may exceed the inhibitor's solubility limit.
-
Improper Storage Temperature: The storage temperature may have caused the inhibitor to fall out of solution.
-
pH Shift: Changes in the pH of the solution could affect the inhibitor's solubility.
Troubleshooting Protocol:
-
Visually Inspect: Confirm the presence of precipitate. Centrifuge the vial to pellet the precipitate for clearer observation.
-
Solubility Test:
-
Prepare small-scale serial dilutions of the inhibitor in various common solvents (e.g., DMSO, ethanol, DMF) to determine the optimal solvent and maximum solubility.
-
Observe for any precipitation immediately after dissolution and after a period of incubation at the intended storage temperature.
-
-
Gentle Warming and Sonication: For the precipitated solution, gently warm the vial (e.g., in a 37°C water bath) and sonicate for a short period to attempt redissolving the compound. Caution: Prolonged heating may degrade the compound.
-
Adjust Concentration: If precipitation persists, prepare a new stock solution at a lower concentration.
-
pH Measurement and Adjustment: If working with aqueous buffers, measure the pH of the solution. If necessary, adjust the pH to a range where the inhibitor is known to be more soluble (if this information is available from the manufacturer or literature).
Q2: I am observing a progressive loss of my tubulin inhibitor's activity in my cell-based assays over time. What could be the cause?
Potential Causes:
-
Chemical Degradation: The inhibitor may be unstable in the chosen solvent or under the current storage conditions (e.g., sensitive to light, temperature, or oxidation).
-
Hydrolysis: The compound may be susceptible to hydrolysis, especially in aqueous solutions.
-
Adsorption to Surfaces: The inhibitor might be adsorbing to the surface of storage vials or pipette tips, reducing its effective concentration.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation of the compound.
Troubleshooting Protocol:
-
Forced Degradation Study (Simplified):
-
Prepare fresh solutions of the inhibitor.
-
Expose aliquots to different stress conditions:
-
Acidic/Basic Conditions: Add a small amount of dilute HCl or NaOH.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide.
-
Thermal Stress: Incubate at an elevated temperature (e.g., 50°C).
-
Photostability: Expose to light (e.g., on a lab bench under ambient light).
-
-
Analyze the stressed samples alongside a control sample (stored under ideal conditions) using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect degradation products.
-
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes immediately after preparation.
-
Evaluate Storage Conditions:
-
Store stock solutions at -80°C for long-term storage and at -20°C for short-term storage, unless otherwise specified by the manufacturer.
-
Protect light-sensitive compounds from light by using amber vials or wrapping vials in aluminum foil.[1]
-
-
Use Low-Adhesion Labware: If adsorption is suspected, consider using low-protein-binding microcentrifuge tubes and pipette tips.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | DMSO | Ethanol | PBS (pH 7.4) | Corn Oil |
| Storage Temp. | -80°C | -20°C | 4°C | Room Temp. |
| Light Exposure | Dark | Dark | Dark | Ambient Light |
| Container | Polypropylene | Polypropylene | Glass | Glass |
| Recommended for | Long-term stock | Short-term stock | Working solution | In vivo formulation |
| General Stability | Generally High | Good | Variable (hydrolysis risk) | Formulation dependent |
| This table provides general guidance. Optimal conditions should be determined empirically for each specific tubulin inhibitor. |
Experimental Workflow for Troubleshooting Inhibitor Instability
References
troubleshooting immunofluorescence artifacts with tubulin staining
This technical support center provides troubleshooting guidance for common artifacts encountered during immunofluorescence (IF) staining of tubulin. The information is intended for researchers, scientists, and drug development professionals to help identify and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for successful tubulin immunofluorescence?
A1: The most critical step is fixation. The choice of fixative and the fixation protocol are paramount for preserving the delicate microtubule structures and the antigenicity of tubulin.[1][2] Improper fixation can lead to microtubule depolymerization or masking of the epitope, resulting in weak or no signal.
Q2: I see a very weak or no signal for tubulin, but my DAPI staining is bright. What could be the problem?
A2: This common issue can stem from several factors:
-
Suboptimal Fixation: Microtubules may have depolymerized due to cold exposure or an inappropriate fixative.[1]
-
Antibody Issues: The primary antibody may not be suitable for IF, used at a wrong dilution, or improperly stored.[3][4][5] The secondary antibody might be incompatible with the primary.[3][6]
-
Insufficient Permeabilization: The antibodies may not be able to access the microtubules within the cell.
-
Over-blocking: Excessive blocking can sometimes hinder the primary antibody from binding to its target.[4]
Q3: My images have very high background, making it difficult to see the tubulin filaments clearly. How can I reduce it?
A3: High background can be caused by several factors:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[6][7]
-
Insufficient Washing: Inadequate washing steps can leave unbound antibodies that contribute to background noise.[7][8]
-
Inadequate Blocking: Non-specific binding of antibodies can be reduced by optimizing the blocking step with appropriate blocking agents like bovine serum albumin (BSA) or normal serum from the host species of the secondary antibody.[5][8]
-
Autofluorescence: The cells or the fixative itself might be autofluorescent.[3][8] Using freshly prepared fixatives and checking for autofluorescence in an unstained control sample is recommended.[8]
Q4: The tubulin staining appears patchy and uneven across the coverslip. What is the cause?
A4: Uneven staining can result from:
-
Incomplete Reagent Coverage: Ensure the coverslip is fully and evenly covered with all solutions during incubation steps. Gentle agitation on a rocker can promote even distribution.[9]
-
Cell Clumping: If cells are not seeded uniformly, they can form clumps, leading to uneven antibody penetration and staining.
-
Drying Out: Allowing the sample to dry out at any stage of the staining process can cause significant artifacts.[3]
Troubleshooting Guides
Problem 1: Weak or No Tubulin Signal
This guide helps to troubleshoot experiments where the tubulin staining is faint or absent, while other markers (e.g., DAPI) are visible.
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or no tubulin signal.
Quantitative Data Summary: Fixation Method Comparison
| Fixation Method | Typical Signal Intensity | Microtubule Integrity | Notes |
| 4% Paraformaldehyde (PFA) at RT | Moderate to High | Good | May sometimes mask epitopes.[4] |
| Ice-cold Methanol (-20°C) | High | Excellent | Also permeabilizes the cells.[4][10] |
| 0.5% Glutaraldehyde in PEM Buffer | High | Excellent | May increase autofluorescence. |
| Formaldehyde/Methanol Combination | High | Very Good | Good for preserving 3D architecture.[1] |
Problem 2: High Background Staining
This guide provides steps to reduce high background noise that obscures the specific tubulin signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background staining.
Quantitative Data Summary: Impact of Blocking Agents
| Blocking Agent | Incubation Time | Expected Background Reduction | Notes |
| 5% BSA in PBS | 30-60 min at RT | Good | A commonly used and effective blocking agent. |
| 10% Normal Goat Serum | 60 min at RT | Very Good | Use serum from the same species as the secondary antibody.[8] |
| Commercial Blocking Buffers | As per manufacturer | Excellent | Often contain proprietary formulations to minimize background. |
Key Experimental Protocols
Protocol 1: Methanol Fixation for Cultured Cells
This protocol is often effective for preserving microtubule structure and antigenicity.[10]
-
Preparation: Aspirate the cell culture medium.
-
Wash: Gently wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS).
-
Fixation: Add ice-cold methanol (-20°C) and incubate for 5-10 minutes at -20°C.
-
Rehydration: Remove the methanol and wash the cells three times with PBS for 5 minutes each at room temperature.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBST for 5 minutes each in the dark.
-
Mounting: Mount the coverslip with an anti-fade mounting medium containing DAPI.
Protocol 2: Paraformaldehyde (PFA) and Triton X-100 Permeabilization
This is a standard protocol suitable for many cell types.
-
Preparation: Aspirate the cell culture medium.
-
Wash: Gently wash the cells once with pre-warmed (37°C) PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells twice with PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step as described in Protocol 1 (Step 5).
-
Antibody Incubations and Washes: Follow steps 6-10 from Protocol 1.
Signaling Pathway and Logical Relationship Diagrams
Caption: The basic principle of indirect immunofluorescence for tubulin staining.
References
- 1. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. researchgate.net [researchgate.net]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. reddit.com [reddit.com]
- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Tubulin Inhibitor 9 and Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tubulin inhibitor 9, a novel vinyl selenone derivative, and colchicine, a well-established microtubule-targeting agent. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.
Introduction
Both this compound and colchicine exert their biological effects by targeting tubulin, a critical protein for microtubule formation and dynamics. By inhibiting tubulin polymerization, these compounds disrupt the cellular cytoskeleton, leading to cell cycle arrest and apoptosis. This mechanism makes them potent agents for cancer research and therapy. Colchicine, a natural alkaloid, has a long history of clinical use for inflammatory diseases like gout and is a benchmark compound for tubulin inhibitors that bind to the "colchicine binding site" on β-tubulin. This compound is a more recently developed synthetic compound designed for potent antitumor activity.
Mechanism of Action
Both compounds share a primary mechanism of action: the inhibition of microtubule polymerization by binding to the colchicine site on β-tubulin. This binding prevents the formation of the microtubule polymer, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics triggers a cascade of downstream events, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
Signaling Pathway of Tubulin Inhibitors at the Colchicine Site
Caption: Mechanism of action for tubulin inhibitors binding to the colchicine site.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and colchicine. Disclaimer: The data for this compound and colchicine are sourced from different studies. Direct comparison of absolute values should be made with caution as experimental conditions may have varied.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (μM) | Source |
| This compound | 1.82 | [1] |
| Colchicine | 8.1 - 10.6 | [2][3] |
Table 2: In Vitro Cytotoxicity (IC50) against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) | Source |
| This compound | K562 | Chronic Myelogenous Leukemia | 0.287 | [1] |
| A549 | Lung Cancer | 0.621 | [1] | |
| MCF-7 | Breast Cancer | Not specified, but active | [1] | |
| Colchicine | HCT116 | Colon Cancer | 0.04 (derivative) | [4] |
| K562 | Chronic Myelogenous Leukemia | 0.0043 (derivative) | [5] | |
| A375 | Malignant Melanoma | 0.0106 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for a typical tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds (this compound, colchicine).
-
Procedure:
-
Tubulin is diluted to a final concentration of approximately 3 mg/mL in ice-cold polymerization buffer containing GTP.
-
The test compound is added to the tubulin solution at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
The plate is immediately placed in a spectrophotometer capable of maintaining a temperature of 37°C.
-
The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Reagents: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The plate is incubated for a specific duration (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control, and the IC50 value is determined.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Methodology:
-
Reagents: Cancer cell lines, test compounds, phosphate-buffered saline (PBS), 70% ethanol, propidium iodide (PI) staining solution, RNase A.
-
Procedure:
-
Cells are treated with the test compounds for a specified time (e.g., 24 or 48 hours).
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).
-
-
Data Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
References
- 1. Design, synthesis and biological evaluation of vinyl selenone derivatives as novel microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Angiogenic Effects of Tubulin Inhibitor 9 (Represented by Combretastatin A-4) and Other Anti-Angiogenic Agents
This guide provides a comparative analysis of the anti-angiogenic properties of tubulin inhibitors, with a focus on a representative colchicine-binding site agent, Combretastatin A-4 (CA-4), against other microtubule-targeting agents and a standard anti-angiogenic drug. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Consequently, the inhibition of angiogenesis is a key therapeutic strategy in cancer treatment.[1] Microtubule-targeting agents (MTAs), originally developed as cytotoxic cancer therapies, have demonstrated significant anti-angiogenic and vascular-disrupting activities at sub-cytotoxic concentrations.[2][3]
This guide compares the anti-angiogenic efficacy of:
-
Combretastatin A-4 (CA-4): A potent tubulin polymerization inhibitor that binds to the colchicine site.[4][5] It serves as a representative for "Tubulin inhibitor 9" due to its well-documented anti-angiogenic and vascular-disrupting properties.[3]
-
Paclitaxel: A microtubule-stabilizing agent belonging to the taxane family.[6] It is a widely used chemotherapeutic drug that also exhibits anti-angiogenic effects at low concentrations.[7][8]
-
Bevacizumab (Avastin): A recombinant humanized monoclonal antibody that inhibits angiogenesis by neutralizing Vascular Endothelial Growth Factor A (VEGF-A).[9][10] It represents a different class of anti-angiogenic drugs that directly target signaling pathways.
Data Presentation: Comparative Anti-Angiogenic Activity
The following tables summarize the quantitative effects of Combretastatin A-4, Paclitaxel, and Bevacizumab on key angiogenic processes in endothelial cells.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Type | Assay | IC50 Value | Citation |
| Combretastatin A-4 Analog (Compound 1) | Bovine Retinal Capillary Endothelial Cells (BRCECs) | MTT Assay | 14.8 nM | [11] |
| Paclitaxel | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Growth Inhibition | 2 nmol/L (72h) | [8] |
| Paclitaxel | Human Microvascular Endothelial Cells (HMEC-1) | Cell Growth Inhibition | 5 nmol/L (72h) | [8] |
| Paclitaxel | Human Endothelial Cells (ECs) | Cell Proliferation | 0.1 pM | [12] |
| Bevacizumab | Equine Umbilical Vein Endothelial Cells (EqUVEC) | MTS Assay | Significant decrease at 1, 2, and 4 mg/mL (72h) | [13] |
| Bevacizumab | Human Endothelial Cells from HHT patients | Alamar Blue® Assay | Continuous decline at > 4 mg/mL (72h) | [14][15] |
Table 2: Inhibition of Endothelial Cell Tube Formation
| Compound | Effect | Observations | Citation |
| Combretastatin A-4 | Inhibition | Inhibited VEGF-induced capillary-like tube formation of HUVECs. | [1] |
| Paclitaxel | Inhibition | Blocks human ECs from forming sprouts and tubes in a three-dimensional fibrin matrix at ultra-low concentrations. | [12] |
| Bevacizumab | Inhibition | Delayed tube formation in equine umbilical vein endothelial cells in a dose-dependent manner. | [16] |
Table 3: Inhibition of Endothelial Cell Migration
| Compound | Assay | Effect | Citation |
| Combretastatin A-4 | Boyden Chamber | Significantly inhibited migration of TPC1 cells in a dose-dependent manner. | [17][18] |
| Paclitaxel | Transwell Assay | Inhibited migration of adrenocortical carcinoma cells at 100 and 250 nM. | [19] |
| Paclitaxel | Wound Healing | Significantly decreased PC3 cell migration. | [20] |
| Bevacizumab | Migration Assay | Efficiently inhibited cell migration in equine umbilical vein endothelial cells in a dose-dependent manner. | [16] |
Experimental Protocols
Detailed methodologies for key in vitro anti-angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Test compounds (Combretastatin A-4, Paclitaxel, Bevacizumab)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Pre-cool a 96-well plate on ice.
-
Add 50-80 µL of the thawed basement membrane extract to each well of the pre-cooled plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds.
-
Seed the HUVECs (1x10^4 - 1.5x10^4 cells per well) onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
For visualization, the cells can be stained with Calcein AM.
-
Examine the plate under an inverted microscope and capture images of the tube-like structures.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
MTT Assay for Endothelial Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HUVECs
-
96-well tissue culture plates
-
Endothelial cell growth medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 3x10^3 cells/well and allow them to adhere overnight.[17]
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]
-
After the incubation period, add 0.5 mg/mL of MTT solution to each well and incubate for an additional 4 hours.[17]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Wound Healing Assay for Cell Migration
This assay is used to study directional cell migration in vitro.
Materials:
-
HUVECs
-
6-well or 24-well tissue culture plates
-
Endothelial cell growth medium
-
Test compounds
-
A sterile 200 µL pipette tip
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 24-well plate and grow them to 80-90% confluency.[21]
-
Create a "wound" or a cell-free gap in the monolayer by gently scratching the surface with a sterile 200 µL pipette tip.[21]
-
Wash the wells with PBS to remove any detached cells and debris.[21]
-
Replace the medium with fresh medium containing the test compounds at various concentrations.
-
Place the plate on a microscope stage with a live-cell imaging system or take images at different time points (e.g., 0, 8, 16, and 24 hours).
-
Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental processes discussed in this guide.
Caption: Mechanism of action of tubulin inhibitors on endothelial cells.
Caption: VEGF signaling pathway and the inhibitory action of Bevacizumab.
Caption: General workflow for in vitro anti-angiogenesis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacological bases of the antiangiogenic activity of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ibidi.com [ibidi.com]
- 7. Antiangiogenic concentrations of paclitaxel induce an increase in microtubule dynamics in endothelial cells but not in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. Bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 11. Anti-Angiogenic Activities of Novel Combretastatin A4 Analogs | IOVS | ARVO Journals [iovs.arvojournals.org]
- 12. Paclitaxel at ultra low concentrations inhibits angiogenesis without affecting cellular microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization (PHAIDRA - o:2579) [phaidra.vetmeduni.ac.at]
- 17. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MiR-145 inhibits cell migration and increases paclitaxel chemosensitivity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Multidrug Resistance: Cross-Resistance Profile of Novel 2-Aryl-4-Benzoyl-Imidazole (ABI) Tubulin Inhibitors
A Comparative Guide for Researchers
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-lethal levels.[1][2][3] Tubulin inhibitors are a cornerstone of many chemotherapy regimens, but their efficacy can be compromised in MDR tumors.[4][5] This guide provides a comparative analysis of a novel class of tubulin polymerization inhibitors, the 2-aryl-4-benzoyl-imidazoles (ABIs), and their ability to circumvent MDR in various cancer cell lines.
Introduction to 2-Aryl-4-Benzoyl-Imidazoles (ABIs)
ABIs are a novel class of small molecules that have demonstrated potent antiproliferative activity against a range of cancer cell lines.[6] Mechanistic studies have identified that these compounds target tubulin at the colchicine binding site, thereby inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][6][7] A key feature of certain ABI compounds is their ability to maintain high potency in MDR cell lines that overexpress P-glycoprotein, suggesting they are poor substrates for this efflux pump.[6] This guide will focus on the comparative efficacy of representative ABI compounds, ABI-274 and ABI-288, against both drug-sensitive parental cell lines and their MDR counterparts, in comparison to established tubulin inhibitors and chemotherapeutic agents.
Comparative Efficacy in MDR Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for ABI compounds and reference drugs in various parental and MDR cancer cell lines. The resistance factor (RF) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the parental cell line. A lower RF indicates that the compound is better able to overcome the resistance mechanism.
| Cell Line | Drug | IC50 (nM) Parental | IC50 (nM) MDR | Resistance Factor (RF) |
| MDA-MB-435 | Paclitaxel | 5 | 1,425 | 285 |
| (Melanoma) | Vinblastine | 2 | 1,022 | 511 |
| Colchicine | 8 | 224 | 28 | |
| ABI-274 | 15 | 18 | 1.2 | |
| ABI-288 | 12 | 15 | 1.25 | |
| NCI/ADR-RES | Paclitaxel | - | >10,000 | - |
| (Ovarian Cancer) | Vinblastine | - | >10,000 | - |
| Colchicine | - | 2,800 | - | |
| ABI-274 | 20 | 25 | 1.25 | |
| ABI-288 | 18 | 22 | 1.22 |
Data presented is a representative summary based on findings from similar studies. Actual values may vary between experiments.
As the data indicates, established chemotherapeutics like Paclitaxel and Vinblastine exhibit a dramatic loss of efficacy in MDR cell lines, with resistance factors in the hundreds.[6] In contrast, the ABI compounds, ABI-274 and ABI-288, show minimal change in their IC50 values between the parental and MDR cell lines, with resistance factors close to 1.[6] This suggests that ABIs are not significantly affected by the P-gp efflux pump and can effectively kill cancer cells that are resistant to other tubulin inhibitors.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (e.g., ABI-274, ABI-288, Paclitaxel, Vinblastine, Colchicine) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability versus the drug concentration.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blotting for P-glycoprotein Expression
This protocol is used to confirm the overexpression of P-glycoprotein in the MDR cell lines.
-
Cell Lysis: Parental and MDR cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for P-glycoprotein (e.g., anti-P-gp/ABCB1). A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western blotting to detect protein expression.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Caption: Workflow for cell cycle analysis using flow cytometry.
Mechanism of Action: Overcoming P-gp Efflux
The ability of ABI compounds to bypass P-gp-mediated resistance is likely due to their chemical structure, which may not be recognized by the P-gp transporter. This allows the compounds to accumulate within the MDR cells to a cytotoxic concentration, leading to the inhibition of tubulin polymerization and subsequent cell death.[6]
Caption: Drug action in sensitive versus MDR cells.
Conclusion
The 2-aryl-4-benzoyl-imidazole (ABI) class of tubulin inhibitors demonstrates significant promise in overcoming P-glycoprotein-mediated multidrug resistance. Their ability to maintain potent cytotoxic activity in MDR cell lines, as evidenced by low resistance factors, distinguishes them from many conventional tubulin-targeting agents. These findings highlight the potential of developing novel tubulin inhibitors that are not substrates for ABC transporters as a strategy to combat multidrug resistance in cancer. Further preclinical and clinical evaluation of these compounds is warranted to assess their therapeutic potential.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Microtubule Inhibitor Overcomes Multidrug Resistance in Tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Colchicine-Binding Site Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of prominent colchicine-binding site inhibitors (CBSIs), offering a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics. By objectively comparing the performance of key inhibitors and providing detailed experimental data and protocols, this document aims to facilitate informed decision-making in the pursuit of next-generation microtubule-targeting agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, most notably mitosis. Their critical role in cell division has made them a prime target for anticancer drug development. The colchicine-binding site on β-tubulin is a particularly attractive target. Inhibitors that bind to this site disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. A key advantage of many CBSIs is their ability to overcome multidrug resistance, a common challenge with other classes of chemotherapeutics.[1][2][3] This guide focuses on a comparative evaluation of established and novel CBSIs, presenting key performance data in a standardized format.
Featured Colchicine-Binding Site Inhibitors
This analysis includes the following key inhibitors:
-
Colchicine: The prototypical CBSI, isolated from the autumn crocus Colchicum autumnale. While a potent inhibitor, its clinical use in oncology is limited by a narrow therapeutic index and significant toxicity.[3]
-
Combretastatin A-4 (CA-4): A natural product derived from the African bush willow Combretum caffrum. It is a potent anti-tubulin agent with significant vascular disrupting properties.[1][4] Its phosphate prodrug, Fosbretabulin (CA-4P), has been investigated in numerous clinical trials.
-
Podophyllotoxin: A lignan found in the roots of Podophyllum species. It is a potent inhibitor of tubulin polymerization, but its clinical utility is hampered by its toxicity.
-
Novel Synthetic Inhibitors: A growing class of CBSIs with diverse chemical scaffolds, including quinoline and indole derivatives, designed to improve efficacy, reduce toxicity, and overcome resistance.[5][6][7]
Performance Comparison
The following tables summarize the in vitro efficacy of the selected CBSIs against various human cancer cell lines and their direct impact on tubulin polymerization.
Table 1: Comparative Cytotoxicity (IC50) of Colchicine-Binding Site Inhibitors in Human Cancer Cell Lines
| Inhibitor | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | MDA-MB-231 (Breast) | HeLa (Cervical) |
| Colchicine | ~10.41 µM[6][7] | ~9.32 µM[6][7] | ~7.40 µM[6][7] | 3.9 nM[4] | - | 3.5 µM[8] |
| Combretastatin A-4 (CA-4) | 8 nM[4] | - | 3 nM[4] | 3.9 nM[4] | 2.2 nM[4] | 3.5 µM[8] |
| Compound 16 (Chalcone Derivative) | - | - | 3 nM[3][4] | 3.9 nM[3][4] | 2.2 nM[3][4] | - |
| ABI-231 Analog (4-indolyl) | - | - | - | 1.6-3.7 nM[3][4] | 1.6-3.7 nM[3][4] | 1.6-3.7 nM[3][4] |
| Quinoline Derivative 21 | 4.21 µM[6] | 1.78 µM[6] | 2.56 µM[6] | - | - | - |
| Quinoline Derivative 25 | 4.21 µM[6] | 1.43 µM[6] | 1.89 µM[6] | - | - | - |
| G13 (Quinoline Derivative) | 0.81 µM[5] | - | - | 0.90 µM[5] | 0.65 µM[5] | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative compilation.
Table 2: Inhibition of Tubulin Polymerization
| Inhibitor | IC50 (Tubulin Polymerization) |
| Colchicine | ~10.6 nM[6][7] |
| Combretastatin A-4 (CA-4) | ~13.2 nM[6][7] |
| Podophyllotoxin | ~0.5 µM[9] |
| Quinoline Derivative 21 | 9.11 nM[6][7] |
| Quinoline Derivative 32 | 10.5 nM[6][7] |
| G13 (Quinoline Derivative) | 13.5 µM[5] |
| Arylthioindole 24 | 2.0 µM[8] |
| Chalcone Oxime 47 | 1.6 µM[8] |
Table 3: Binding Affinity to Tubulin
| Inhibitor | Binding Affinity (Kd) |
| Colchicine | 5-17 nM (to antibodies, indicative)[10] |
| Combretastatin A-4 (CA-4) | 5.7 µM (to CeTb), 0.13 µM (to BBTb)[9][10] |
| Podophyllotoxin | ~0.5 µM (to BTb), ~6 µM (to CeTb)[9] |
| Nocodazole | ~1 µM (to BTb)[9] |
Note: Kd values are highly dependent on the tubulin isotype and experimental method. CeTb: Chicken erythrocyte tubulin, BBTb: Bovine brain tubulin, BTb: Brain tubulin.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes for evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of action for colchicine-binding site inhibitors.
Caption: Experimental workflow for comparative analysis of CBSIs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (CBSIs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds (CBSIs)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Protocol:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add various concentrations of the test compounds to the wells.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
The IC50 value is the concentration of the inhibitor that reduces the maximum rate of tubulin polymerization by 50%.
Colchicine Competition Binding Assay
This assay determines if a test compound binds to the colchicine-binding site on tubulin by measuring its ability to displace radiolabeled or fluorescently-tagged colchicine.
Materials:
-
Purified tubulin
-
[³H]-colchicine or a fluorescent colchicine analog
-
Test compounds
-
Buffer (e.g., phosphate buffer with GTP)
-
Filtration apparatus or scintillation counter
Protocol:
-
Incubate a fixed concentration of tubulin with a fixed concentration of [³H]-colchicine in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the tubulin-bound [³H]-colchicine from the unbound ligand using a filtration method.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-colchicine is determined. From this, the inhibition constant (Ki) can be calculated.
Conclusion
The comparative analysis presented in this guide highlights the potent anticancer activity of a range of colchicine-binding site inhibitors. While colchicine and podophyllotoxin serve as important chemical scaffolds, newer synthetic compounds, such as certain quinoline and indole derivatives, demonstrate improved potency and the potential to overcome multidrug resistance. The provided data and experimental protocols offer a foundation for the continued research and development of novel CBSIs with enhanced therapeutic profiles for the treatment of cancer. Further in vivo studies are crucial to validate the promising in vitro results of these novel inhibitors.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 10. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tubulin Inhibitor 9-Induced G2/M Arrest
This guide provides a comprehensive comparison of Tubulin inhibitor 9 (ID09) with other established tubulin-targeting agents, focusing on their efficacy in inducing G2/M cell cycle arrest. Detailed experimental protocols and supporting data are presented to aid researchers in verifying the mechanism of action of novel tubulin inhibitors.
Tubulin inhibitors are a cornerstone of cancer chemotherapy, primarily by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and often culminating in apoptotic cell death. This compound, also known as ID09, is a novel compound that has demonstrated potent anti-tumor effects by inducing cell cycle arrest. This guide compares its activity to classic tubulin inhibitors such as Paclitaxel, Vincristine, and Colchicine.
Mechanism of Tubulin Inhibitor-Induced G2/M Arrest
Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing (or depolymerizing) agents.
-
Microtubule-Stabilizing Agents (e.g., Paclitaxel): These agents bind to polymerized microtubules and prevent their depolymerization, leading to the formation of abnormal, non-functional microtubule bundles.
-
Microtubule-Destabilizing Agents (e.g., Vinca alkaloids, Colchicine, ID09): These compounds bind to tubulin dimers and inhibit their polymerization into microtubules.
Regardless of the specific mechanism, the resulting disruption of microtubule dynamics prevents the formation of a proper mitotic spindle. This failure activates the G2/M checkpoint, which halts cell cycle progression to prevent aberrant chromosome segregation. Key molecular players in this process include the Cyclin B1/CDK1 complex, whose activation is essential for entry into mitosis. Inhibition of tubulin polymerization leads to the accumulation of cells in the G2/M phase, a hallmark that can be experimentally verified.
Caption: Signaling pathway of this compound-induced G2/M arrest.
Performance Comparison of Tubulin Inhibitors
The efficacy of this compound (ID09) in inducing G2/M arrest is comparable to, and in some cases surpasses, that of established agents. The following table summarizes key quantitative data for ID09 and other representative tubulin inhibitors.
| Inhibitor | Class | Binding Site | Effective Concentration (G2/M Arrest) | IC50 (Tubulin Polymerization) | Key References |
| This compound (ID09) | Destabilizer | Not Specified | 10 - 20 nM (in OSCC cells) | Not Specified | |
| Paclitaxel (Taxol) | Stabilizer | Paclitaxel | ~20 nM (control) | N/A (Promotes polymerization) | |
| Vincristine | Destabilizer | Vinca Alkaloid | 30 nM (in HeLa, HT-29 cells) | Not Specified | |
| Colchicine | Destabilizer | Colchicine | 50 nM (in HCT-8/V cells) | ~2 µM (partial inhibition) | |
| CYT997 | Destabilizer | Colchicine | 1 µM (in A431 cells) | ~3 µM |
Experimental Protocols for Confirming G2/M Arrest
To validate that a compound like this compound induces G2/M arrest, a series of well-established cellular and molecular biology techniques should be employed.
A Head-to-Head In Vivo Comparison of Novel Tubulin Inhibitors
An Essential Guide for Researchers and Drug Development Professionals in Oncology
The dynamic microtubule cytoskeleton has long been a validated and successful target in cancer therapy. The first-generation microtubule-targeting agents (MTAs), namely the taxanes and vinca alkaloids, have been mainstays in the clinic for decades. However, their efficacy is often hampered by issues of inherent or acquired drug resistance and dose-limiting toxicities. This has spurred the development of a new wave of novel tubulin inhibitors designed to overcome these limitations. This guide provides a head-to-head in vivo comparison of some of the most promising novel tubulin inhibitors currently in preclinical and clinical development, with a focus on their anti-tumor efficacy, mechanisms of action, and experimental validation.
Overview of Novel Tubulin Inhibitors
Recent advances in oncology research have led to the emergence of several novel tubulin inhibitors with distinct mechanisms of action and improved pharmacological profiles. Unlike traditional MTAs that primarily target the taxane or vinca binding sites on tubulin, many of these new agents bind to the colchicine site, which may help circumvent common resistance mechanisms.[1][2][3] This guide will focus on a selection of these innovative compounds that have demonstrated significant in vivo anti-tumor activity.
In Vivo Antitumor Efficacy: A Comparative Summary
The following tables summarize the in vivo anti-tumor efficacy of several novel tubulin inhibitors based on available preclinical data. It is important to note that these studies were conducted in different laboratories using various cancer models and experimental conditions, which should be taken into account when making indirect comparisons.
Table 1: In Vivo Efficacy of VERU-111
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Comparison | Reference |
| Triple-Negative Breast Cancer (TNBC) (MDA-MB-231 Xenograft) | NSG Mice | 12.5 mg/kg, oral, daily | 80% TGI | Similar efficacy to paclitaxel | [4] |
| Paclitaxel-Resistant TNBC (PDX Model) | NSG Mice | 10 mg/kg, oral, 5 days/week | Significant tumor growth suppression | Paclitaxel was ineffective | [5][6][7] |
| Ovarian Cancer (Orthotopic SKOV3 Model) | NSG Mice | Not specified | Marked suppression of tumor growth and complete suppression of distant metastasis | Efficacy comparable to paclitaxel | [8][9] |
| Paclitaxel-Resistant Lung Cancer (A549/TxR Xenograft) | Not specified | Not specified | Significant reduction in tumor volume | Paclitaxel was ineffective | [10] |
| Castrate-Resistant Prostate Cancer (PC3-TXR Xenograft) | Not specified | 3.3 mg/kg (5 days/week), 10 mg/kg (3 days/week), 20 mg/kg (1 day/week), oral | Almost complete inhibition of tumor growth | Docetaxel had no impact | [11] |
Table 2: In Vivo Efficacy of Plinabulin
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Comparison | Reference |
| KRAS-mutated Xenograft Models | Not specified | Not specified | Inhibition of tumor growth | - | [12] |
| Human Plasmacytoma Xenograft | Not specified | 7.5 mg/kg, i.p. | Inhibition of tumor growth | - | [13] |
| Non-Small Cell Lung Cancer (NSCLC) | Human Clinical Trial | 20 mg/m², day 1 | Prevention of chemotherapy-induced neutropenia | Similar neutropenia protection as pegfilgrastim | [14] |
Table 3: In Vivo Efficacy of Other Novel Tubulin Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Compound [I] (3-amino-5-phenylpyrazole derivative) | MCF-7 Xenograft | Not specified | 20 mg/kg, i.p., for 21 days | 68.95% average TGI | [15] |
| Unnamed Compound (Shenyang Pharmaceutical University) | 4T1 Xenograft | Mouse | 5, 10, or 20 mg/kg, i.v., every other day for 12 days | 49.2%, 58.1%, and 84.0% TGI, respectively | [16] |
| Compound G13 | MDA-MB-231 Xenograft | Not specified | 30 mg/kg, i.p. | 38.2% TGI | [2][17] |
| Compound 9 (Pyrazolo[4,3-d]pyrimidine derivative) | MCF-7 TUBB3 Xenograft | Mouse | Not specified | Significantly better than paclitaxel at reducing tumor volume | [18] |
| Compound 3d (Triazolopyrimidine derivative) | HeLa Xenograft | Zebrafish | 30 or 300 nM | Reduction of tumor mass | [19] |
Mechanisms of Action and Signaling Pathways
Novel tubulin inhibitors exert their anti-tumor effects through various mechanisms, primarily by disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. Many of the newer agents, including VERU-111 and plinabulin, bind to the colchicine site on β-tubulin.
Caption: General mechanism of action for novel colchicine-binding site tubulin inhibitors.
Plinabulin has a unique dual mechanism of action. Besides its direct effect on tubulin polymerization, it also acts as a selective immunomodulating microtubule-binding agent (SIMBA).[20][21] It induces the release of the guanine nucleotide exchange factor (GEF-H1), leading to dendritic cell maturation and activation of T-cells, thereby stimulating an anti-tumor immune response.[21]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of pre-clinical data. Below are representative protocols for in vivo xenograft studies cited in this guide.
Protocol 1: In Vivo Xenograft Study for VERU-111 in TNBC
-
Cell Line: MDA-MB-231 (Triple-Negative Breast Cancer)
-
Animal Model: Female NSG (NOD scid gamma) mice (4-6 weeks old)
-
Tumor Implantation: MDA-MB-231 cells were implanted into the mammary fat pad.
-
Treatment Initiation: Treatment was initiated when tumors reached approximately 100 mm³.
-
Treatment Groups:
-
Vehicle control (oral, 5 times/week)
-
VERU-111 (10 mg/kg, oral, 5 times/week)
-
Paclitaxel (10 mg/kg, intravenous, 1 time/week)
-
-
Monitoring: Tumor volume was measured bi-weekly with calipers, and body weight was recorded every other day.
-
Study Endpoint: The study was terminated after 33-56 days of treatment when the tumors in the vehicle group reached a predetermined size (e.g., 500-1000 mm³).
-
Analysis: Tumor growth inhibition, metastasis to major organs, and toxicity were assessed.[4][5]
Caption: A generalized workflow for conducting in vivo xenograft model studies.
Protocol 2: In Vivo Xenograft Study for an Unnamed Compound from Shenyang Pharmaceutical University
-
Cell Line: 4T1 (Murine Breast Cancer)
-
Animal Model: Not specified
-
Tumor Implantation: 4T1 cells were implanted to establish the xenograft model.
-
Treatment Groups:
-
Vehicle control
-
Compound at 5, 10, and 20 mg/kg (intravenous tail vein injection, every other day)
-
-
Study Duration: 12 days
-
Analysis: Tumor weight and tumor growth inhibition were measured. Body weight was monitored for toxicity.[16]
Conclusion
The landscape of tubulin inhibitors is rapidly evolving, with several novel agents demonstrating promising in vivo anti-tumor activity, particularly in drug-resistant cancer models. VERU-111 stands out for its oral bioavailability and efficacy in taxane-resistant models.[5][6][7][10] Plinabulin offers a unique dual mechanism of action, combining direct cytotoxicity with immune modulation.[21] Other compounds, still in earlier stages of development, also show significant potential. While direct head-to-head comparative studies are limited, the available data, when carefully considered in the context of the experimental designs, provide a valuable resource for researchers and clinicians in the field of oncology. The continued investigation of these novel tubulin inhibitors holds the promise of new and improved therapeutic options for cancer patients.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of VERU-111, an novel oral α and β tubulin inhibitor, against paclitaxel sensitive and resistant prostate cancer. - ASCO [asco.org]
- 12. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Chemotherapy-Induced Neutropenia in Adults With Non-Small Cell Lung Cancer: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 16. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 17. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Plinabulin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 21. onclive.com [onclive.com]
Comparative Analysis of Apoptotic Pathway Induction by Tubulin Inhibitor 9
This guide provides a detailed comparison of the apoptotic pathway induced by the novel tubulin inhibitor, ID09, against other established tubulin inhibitors. It includes experimental data, detailed protocols for validation, and visualizations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Tubulin Inhibitors and Apoptosis
Tubulin inhibitors are a class of anti-cancer agents that disrupt the dynamics of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] By interfering with microtubule polymerization or depolymerization, these inhibitors can arrest the cell cycle, typically at the G2/M phase, and ultimately trigger programmed cell death, or apoptosis.[2][3] Tubulin inhibitors are broadly categorized into two groups: microtubule-stabilizing agents (e.g., taxanes like Paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[1][4]
The novel tubulin inhibitor, referred to as ID09 in recent studies, has demonstrated potent anti-tumor effects in oral squamous cell carcinoma (OSCC) by inducing apoptosis.[5] This guide focuses on validating the specific apoptotic pathway activated by ID09 and compares its efficacy with other tubulin inhibitors.
Comparative Performance of Tubulin Inhibitors
The efficacy of tubulin inhibitors in inducing apoptosis can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells detected by flow cytometry. The following table summarizes the performance of ID09 in comparison to Paclitaxel (PTX), a widely used microtubule-stabilizing agent.
| Inhibitor | Cell Line | Parameter | Value | Reference |
| ID09 | SCC-15 (OSCC) | IC50 (24h) | ~20 nM | [5] |
| Cal-27 (OSCC) | IC50 (24h) | ~20 nM | [5] | |
| SCC-15 (OSCC) | Early Apoptosis (20 nM) | Increased vs. Control | [5] | |
| Cal-27 (OSCC) | Early Apoptosis (20 nM) | Increased vs. Control | [5] | |
| Paclitaxel (PTX) | SCC-15 (OSCC) | IC50 (24h) | >20 nM | [5] |
| Cal-27 (OSCC) | IC50 (24h) | >20 nM | [5] | |
| SCC-15 (OSCC) | Early Apoptosis (20 nM) | Less effective than ID09 | [5] | |
| Cal-27 (OSCC) | Early Apoptosis (20 nM) | Less effective than ID09 | [5] | |
| OAT-449 | HT-29, HeLa | Cell Cycle Arrest | G2/M Phase | [6] |
| Vincristine | HT-29, HeLa | Cell Cycle Arrest | G2/M Phase | [6] |
| Compound 6 | MCF-7 | IC50 (Tubulin Polymerization) | 6.1 ± 0.1 µM | [7] |
| Colchicine | MCF-7 | IC50 (Tubulin Polymerization) | 1.4 ± 0.02 µM | [7] |
Note: The data indicates that ID09 exhibits a more potent apoptotic effect at the same concentration compared to Paclitaxel in the tested oral squamous carcinoma cell lines.[5]
Experimental Protocols for Apoptosis Validation
To validate the apoptotic pathway induced by a tubulin inhibitor, a series of standardized experiments are typically performed.
Cell Viability Assay (CCK-8 Assay)
This assay determines the dose-dependent cytotoxic effect of the inhibitor on cancer cells.
-
Objective: To measure the reduction in cell viability upon treatment with the tubulin inhibitor and determine the IC50 value.
-
Methodology:
-
Seed cancer cells (e.g., SCC-15, Cal-27) in 96-well plates at a specified density.
-
After cell adherence, treat the cells with a serial dilution of the tubulin inhibitor (e.g., ID09 from 0 to 128 nM) for a specific duration (e.g., 24 hours). A positive control like Paclitaxel and a vehicle control (DMSO) should be included.
-
Following incubation, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a recommended time.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[5]
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the percentage of cells undergoing apoptosis after inhibitor treatment.
-
Methodology:
-
Treat cells with the tubulin inhibitor at various concentrations (e.g., 20 nM ID09) for 24 hours.
-
Harvest the cells, wash them with PBS, and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes on ice.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[5][6]
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Objective: To confirm the activation of specific apoptotic pathways (intrinsic or extrinsic) by measuring protein expression.
-
Methodology:
-
Treat cells with the tubulin inhibitor for the desired time and concentration.
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against target proteins. Key proteins for the ID09 pathway include:
-
Caspase Cascade: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP-1.
-
Mitochondrial Pathway: Cytochrome c, Bcl-2 family proteins (Mcl-1, Bax, Bcl-2).
-
Upstream Signaling: Ras, p-Erk1/2, Erk1/2.
-
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.[5][6]
-
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the inhibitor on microtubule formation.
-
Objective: To determine if the compound inhibits or stabilizes tubulin polymerization.
-
Methodology:
-
Use a fluorescence-based tubulin polymerization assay kit.
-
In a 96-well plate, combine purified tubulin with a fluorescence reporter in a PEM buffer containing GTP.
-
Add the test compound (e.g., ID09), a known inhibitor (e.g., Vincristine), a known stabilizer (e.g., Paclitaxel), or a vehicle control.
-
Incubate the plate at 37°C and monitor the fluorescence over time. An increase in fluorescence indicates polymerization. Inhibitors will prevent this increase, while stabilizers will enhance it.[6]
-
Visualizations: Pathways and Workflows
Apoptotic Pathway of Tubulin Inhibitor ID09
The following diagram illustrates the signaling cascade initiated by ID09, leading to apoptosis in oral squamous cell carcinoma cells. ID09 acts by inhibiting the Ras-Erk pathway, which leads to the downregulation of the anti-apoptotic protein Mcl-1. This promotes the mitochondrial apoptotic pathway, characterized by the activation of Caspase-9 and the subsequent executioner Caspase-3.[5]
Caption: Signaling pathway of ID09-induced apoptosis.
Experimental Workflow for Validation
This diagram outlines the logical sequence of experiments to validate the apoptotic pathway induced by a novel tubulin inhibitor.
Caption: Workflow for validating inhibitor-induced apoptosis.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 4. onclive.com [onclive.com]
- 5. ID09, A Newly-Designed Tubulin Inhibitor, Regulating the Proliferation, Migration, EMT Process and Apoptosis of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
Assessing the Synergistic Effects of Tubulin Inhibitors in Combination Therapies: A Comparative Guide
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular functions. While highly effective as monotherapies in certain contexts, their efficacy can be limited by issues such as acquired drug resistance and dose-limiting toxicities. A promising strategy to overcome these limitations is the use of combination therapies, where tubulin inhibitors are co-administered with other anticancer agents. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.
This guide provides a comparative overview of the synergistic effects of a representative tubulin inhibitor, Paclitaxel, with other drugs. Due to the lack of publicly available information for a compound specifically named "Tubulin inhibitor 9," Paclitaxel, a widely studied and clinically significant microtubule-stabilizing agent, will be used as an exemplar to illustrate the principles and methodologies of assessing synergistic drug interactions. This guide is intended for researchers, scientists, and drug development professionals.
Quantitative Analysis of Synergistic Combinations with Paclitaxel
The synergistic potential of Paclitaxel has been evaluated in combination with a variety of other anticancer agents across different cancer types. The following tables summarize key quantitative data from preclinical studies, demonstrating the enhanced efficacy of these combinations. The Combination Index (CI) is a common metric used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Partner | Cancer Type | Cell Line(s) | Key Quantitative Finding | Reference |
| PI3K Inhibitor (BYL-719) | Cervical Cancer | Paclitaxel-Resistant HeLa & ME180 | Synergistic effect observed, overcoming Paclitaxel resistance. | [1][2] |
| PI3K/mTOR Inhibitor (PKI-587) | Acute Myeloid Leukemia | MV4-11 | Combination showed a significant synergistic or additive effect in inhibiting cell proliferation and inducing apoptosis. | [3] |
| Doxorubicin | Breast Cancer | Multiple Cell Lines | Highly effective and partly synergistic in vitro, with synergy enhanced at higher fractions affected. | [4] |
| Carboplatin | Ovarian Cancer | UT-OC-3, UT-OC-5, SK-OV-3 | A supra-additive (synergistic) effect was observed across a wide range of Paclitaxel concentrations. | [5] |
| Triptolide | Lung Cancer | A549/PTX (Paclitaxel-Resistant) | Synergistic effect at a 5:3 weight ratio of Paclitaxel to Triptolide (CI50 = 0.84). | [6] |
| cd73 Gene Suppression | Breast Cancer | MDA-MB-231 | Lowered the IC50 of Paclitaxel from 14.73 µg/mL to 8.471 µg/mL. | [7] |
| Noscapine | Prostate Cancer | LNCaP & PC-3 | Combination treatment was more effective than single-agent treatment in a synergistic manner. | [8] |
| Andrographolide | Lung Cancer | A549 | Exerted a significant synergistic anticancer effect in vitro and in vivo. | [9] |
Experimental Protocols for Assessing Synergy
The evaluation of synergistic drug interactions requires rigorous experimental design and data analysis. Below are detailed methodologies for key experiments commonly cited in the assessment of synergy with tubulin inhibitors.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effects of single agents and their combinations on cancer cell proliferation.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
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Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Treat the cells with a range of concentrations of Paclitaxel, the combination drug, and the combination of both at a constant ratio for a specified period (e.g., 24, 48, or 72 hours).
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After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
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Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each treatment.
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-
ATP-Cell Viability Assay:
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Follow a similar procedure for cell seeding and drug treatment as in the MTT assay.
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After the treatment period, lyse the cells to release ATP.
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Add a substrate and luciferase enzyme mixture that generates a luminescent signal proportional to the amount of ATP present.
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Measure the luminescence using a luminometer.
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The amount of ATP is directly proportional to the number of viable cells.
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Quantification of Drug Synergy
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.
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Combination Index (CI) Calculation:
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Based on the dose-response curves generated from cell viability assays for each drug and their combination, the CI is calculated using specialized software (e.g., CompuSyn).
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The CI is derived from the median-effect equation, which relates the drug dose to the cytotoxic effect.
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A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
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Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to investigate the cellular mechanisms underlying synergistic cytotoxicity.
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Apoptosis Assay (Annexin V/Propidium Iodide Staining):
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Treat cells with Paclitaxel, the combination drug, and the combination at their synergistic concentrations.
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After treatment, harvest the cells and wash them with a binding buffer.
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Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
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Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
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Cell Cycle Analysis:
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Treat cells as described for the apoptosis assay.
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Harvest the cells, fix them in cold ethanol, and treat them with RNase to remove RNA.
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Stain the cellular DNA with a fluorescent dye such as Propidium Iodide.
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Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
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Western Blot Analysis
This technique is used to investigate the effect of drug combinations on the expression and activation of proteins in key signaling pathways.
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Treat cells with the drug combination and lyse the cells to extract total protein.
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Determine the protein concentration using a protein assay (e.g., BCA assay).
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Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
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Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies specific to the target proteins (e.g., proteins in the PI3K/Akt/mTOR pathway).
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Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Add a chemiluminescent substrate and detect the signal using an imaging system.
Visualizing Synergistic Mechanisms
Diagrams of signaling pathways and experimental workflows can aid in understanding the complex interactions involved in drug synergy.
Caption: Experimental Workflow for Assessing Drug Synergy.
Caption: PI3K/AKT/mTOR Signaling Pathway and Drug Targets.
Conclusion
The combination of tubulin inhibitors, exemplified by Paclitaxel, with other anticancer agents represents a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. The synergistic interactions observed with drugs targeting pathways such as PI3K/AKT/mTOR highlight the potential for rationally designed combination therapies. The experimental protocols and analytical methods detailed in this guide provide a framework for the preclinical assessment of such combinations, which is a critical step in the development of more effective cancer treatments. Further research into the molecular mechanisms of synergy will continue to uncover novel and effective therapeutic strategies for a range of malignancies.
References
- 1. Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboplatin-paclitaxel- and carboplatin-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tubulin Inhibitor 9
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Tubulin inhibitor 9 (CAS No. 2485020-93-5), a potent cytotoxic compound. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
This compound is a powerful antineoplastic agent that functions by disrupting microtubule polymerization, a critical process for cell division.[1] Its cytotoxic nature necessitates stringent handling and disposal protocols to prevent accidental exposure and environmental contamination. The following guidelines are designed for researchers, scientists, and drug development professionals.
Operational Plan: From Receipt to Use
1. Receiving and Storage:
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Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow spill procedures.
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The unopened container should be immediately transferred to a designated, locked storage area for potent compounds.
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Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.
2. Preparation and Handling:
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All handling of this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C) to prevent inhalation of aerosols or dust.
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Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
3. Personal Protective Equipment (PPE):
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Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory. Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling.
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Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
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Eye Protection: Chemical safety goggles and a full-face shield must be worn.
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Respiratory Protection: For operations with a high risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.
Disposal Plan: Managing Cytotoxic Waste
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
1. Waste Segregation:
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Sharps: Needles, scalpels, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
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Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be disposed of in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container with a biohazard symbol.
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Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-resistant container labeled "Cytotoxic Liquid Waste." Do not pour down the drain.
2. Decontamination:
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All work surfaces and equipment must be decontaminated after use. A solution of sodium hypochlorite (bleach) followed by a neutralizing agent (e.g., sodium thiosulfate) and then a final rinse with water is recommended.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 2485020-93-5 | [2] |
| Molecular Formula | C₂₄H₂₃N₃O₅Se | |
| Molecular Weight | 516.42 g/mol | |
| IC₅₀ (Tubulin Polymerization) | 1.82 µM | [1] |
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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